5-Methoxy-2-(piperidin-4-yl)pyridine: Structural Profile & Synthetic Utility
The following technical guide details the chemical properties, structural characteristics, and synthetic utility of 5-Methoxy-2-(piperidin-4-yl)pyridine , a critical pharmacophore in medicinal chemistry. Technical Monogr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, structural characteristics, and synthetic utility of 5-Methoxy-2-(piperidin-4-yl)pyridine , a critical pharmacophore in medicinal chemistry.
Technical Monograph | CAS: 1256789-40-8
Executive Summary
5-Methoxy-2-(piperidin-4-yl)pyridine (C₁₁H₁₆N₂O) is a bifunctional heterocyclic scaffold widely utilized in drug discovery, particularly for Central Nervous System (CNS) targets. Its structure combines a lipophilic, electron-rich pyridine ring with a polar, basic piperidine moiety linked via a direct C–C bond. This architecture allows the molecule to serve as a versatile "linker-scaffold," enabling the precise orientation of hydrogen bond acceptors (methoxy/pyridine nitrogen) and donors (piperidine amine) within a receptor binding pocket.
This guide analyzes its physicochemical behavior, validated synthetic pathways, and application logic in high-throughput library design.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is defined by two distinct nitrogen centers with disparate basicity, creating a specific ionization profile at physiological pH.
Core Data Table
Property
Value / Description
IUPAC Name
5-Methoxy-2-(piperidin-4-yl)pyridine
CAS Number
1256789-40-8
Molecular Formula
C₁₁H₁₆N₂O
Molecular Weight
192.26 g/mol
Exact Mass
192.1263 Da
Topological Polar Surface Area (TPSA)
~34.2 Ų (Low TPSA favors BBB penetration)
LogP (Predicted)
1.1 – 1.6 (Moderate lipophilicity)
pKa (Piperidine NH)
~10.8 (Strongly basic, protonated at pH 7.4)
pKa (Pyridine N)
~5.5 (Weakly basic, largely neutral at pH 7.4)
Physical State
Pale yellow oil or low-melting solid (Free base); White solid (HCl salt)
Structural Analysis
Electronic Effects: The 5-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring. This makes the pyridine nitrogen slightly more basic than in unsubstituted pyridine and enhances the ring's susceptibility to electrophilic aromatic substitution at the 3-position (ortho to the methoxy).
Conformation: The bond connecting the pyridine C2 and piperidine C4 allows for free rotation, but the low-energy conformer typically places the pyridine ring equatorial to the piperidine chair to minimize 1,3-diaxial interactions.
Validated Synthetic Protocols
The synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine presents a challenge: forming a C(sp²)–C(sp³) bond between two heterocycles. The most robust, scalable method in industrial medicinal chemistry is the Suzuki-Miyaura Coupling followed by Hydrogenation .
Retrosynthetic Logic & Workflow
The strategy avoids direct coupling of saturated piperidines (which is mechanistically difficult) by utilizing a tetrahydropyridine intermediate.
Figure 1: Validated synthetic route for C2-substituted pyridine-piperidine scaffolds.
Detailed Experimental Protocol
Note: This protocol is synthesized from standard operating procedures for pyridine-piperidine couplings.
Step 1: Suzuki-Miyaura Coupling
Reagents: Charge a reaction vessel with 2-bromo-5-methoxypyridine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.1 eq), and K₂CO₃ (2.0 eq).
Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1).
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) under nitrogen atmosphere.
Condition: Heat to 90°C for 12–16 hours.
Workup: Cool, filter through Celite, extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc gradient).
Step 2: Hydrogenation & Deprotection
Reduction: Dissolve the tetrahydropyridine intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours. Filter to remove catalyst.
Deprotection: Dissolve the reduced N-Boc intermediate in DCM. Add TFA (10–20 eq) dropwise at 0°C. Stir at room temperature for 2 hours.
Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 9. Extract with DCM/iPrOH (3:1) to recover the free base.
Medicinal Chemistry Applications
This scaffold is highly valued for its ability to modulate Pharmacokinetics (PK) and Target Binding .
Pharmacophore Mapping
The molecule provides three distinct interaction vectors:
Piperidine NH (Secondary Amine): A critical handle for library expansion. It is typically alkylated, acylated, or coupled to ureas to reach deep hydrophobic pockets or engage Asp/Glu residues in GPCRs (e.g., 5-HT receptors).
Pyridine Nitrogen: Acts as a weak Hydrogen Bond Acceptor (HBA).
Methoxy Group: A metabolic handle (potential O-demethylation site) and a weak HBA.
Biological Relevance & SAR Logic
The 2-(piperidin-4-yl)pyridine motif is a known "privileged structure" in neurochemistry.
GPCR Ligands: Used in the design of Muscarinic agonists and Serotonin (5-HT) modulators. The basic nitrogen mimics the protonated amine of endogenous neurotransmitters.
Kinase Inhibition: The pyridine ring can hinge-bind in the ATP pocket, while the piperidine extends into the solvent-exposed region to improve solubility.
Figure 2: Structure-Activity Relationship (SAR) and functional vectors of the scaffold.
Handling & Stability
Storage: The free base is sensitive to CO₂ (carbamate formation) and oxidation over time. Store at -20°C under inert gas (Argon/Nitrogen). The HCl salt is stable at room temperature.
Solubility:
Free Base: Soluble in DCM, Methanol, DMSO. Sparingly soluble in water.
Safety: Treat as a potential irritant. As a bioactive intermediate, assume potential CNS activity and handle with appropriate PPE (gloves, fume hood).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82656476: 5-Methoxy-2-(piperidin-4-yl)pyridine. Retrieved from [Link]
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
The 2,5-Disubstituted Pyridine Scaffold: Synthetic Strategies and Medicinal Utility
[1] Executive Summary The 2,5-disubstituted pyridine moiety represents a "privileged structure" in modern medicinal chemistry. Unlike its benzene analog, the pyridine ring introduces a distinct electronic bias that drama...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 2,5-disubstituted pyridine moiety represents a "privileged structure" in modern medicinal chemistry. Unlike its benzene analog, the pyridine ring introduces a distinct electronic bias that dramatically alters physicochemical properties (logP, aqueous solubility) and binding kinetics. The nitrogen atom at position 1 creates a permanent dipole, facilitating unique hydrogen-bonding interactions—often serving as a critical "hinge binder" in kinase inhibitors.
This guide dissects the 2,5-substitution pattern , a geometry that mimics the linear para-substitution of benzene but offers orthogonal reactivity profiles. We explore the electronic rationale behind this scaffold, the "mixed-halogen" synthetic strategies that enable precise regiocontrol, and the industrial-scale application of these principles in the discovery of drugs like Crizotinib .
Part 1: Structural & Electronic Rationale
The "Hinge Binder" Geometry
In kinase drug discovery, the 2,5-disubstituted pyridine is ubiquitous. The nitrogen atom (N1) and a substituent at C2 (often an amine or amide) form a donor-acceptor motif that perfectly complements the hinge region of the ATP-binding pocket.
C2 Position (The Anchor): Electron-deficient due to the adjacent electronegative nitrogen (-I effect). It is highly susceptible to Nucleophilic Aromatic Substitution (
).
C5 Position (The Extension): Electronically similar to the meta position of a pyridine but geometrically para to C2. It is relatively electron-neutral compared to C2/C4, making it the preferred site for Electrophilic Aromatic Substitution (EAS) or Palladium-catalyzed coupling when C2 is blocked or deactivated.
Physicochemical Modulation
Replacing a phenyl ring with a pyridine lowers the lipophilicity (clogP) by approximately 0.5–1.0 log units, improving water solubility. Furthermore, the basicity of the pyridine nitrogen (pKa ~5.2) can be tuned by substituents at C2/C5 to reduce hERG channel affinity—a common liability in aromatic drug candidates.
Part 2: Strategic Synthesis (The "How-To")
The central challenge in synthesizing 2,5-disubstituted pyridines is regioselectivity . If one utilizes 2,5-dibromopyridine, the C2 position is inherently more reactive toward oxidative addition (Pd-catalysis) and nucleophilic attack (
). To achieve flexible diversification, chemists employ the Orthogonal Halogen Strategy .
The Orthogonal Halogen Strategy
By utilizing 2-chloro-5-bromopyridine (or 5-iodo), researchers exploit the bond dissociation energy differences between C–Br (weaker) and C–Cl (stronger).
Step 1 (C5 Functionalization): Palladium prefers the weaker C–Br bond. Under controlled Suzuki-Miyaura conditions, the C5-aryl bond is formed exclusively, leaving the C2-Cl intact.
Step 2 (C2 Functionalization): The remaining C2-chloride is activated by the ring nitrogen. It can be displaced via
(using amines/alkoxides) or a second Suzuki coupling using bulky, electron-rich ligands (e.g., XPhos, Buchwald precatalysts) to force oxidative addition at the unreactive chloride.
Visualization of Reaction Logic
Figure 1: The "Orthogonal Halogen" workflow allows sequential, programmable functionalization of the pyridine ring.
Part 3: Case Study – The Discovery of Crizotinib
Crizotinib (Xalkori) , a first-in-class ALK/ROS1 inhibitor for non-small cell lung cancer (NSCLC), exemplifies the mastery of the 2,5-pyridine scaffold.
The Challenge: The drug required a scaffold that could bind to the ATP hinge region while projecting a lipophilic tail into the solvent front.
The Solution: A 2-amino-5-arylpyridine core.
The 2-amino group and the pyridine nitrogen form the critical H-bond donor/acceptor pair with the kinase hinge (Met1199 in ALK).
The 5-aryl group (a pyrazole-piperidine moiety) extends from the core to interact with the activation loop.
Industrial Synthesis (Pfizer Route)
Unlike the generic "2-chloro-5-bromo" route, the industrial synthesis of Crizotinib utilizes Electrophilic Aromatic Substitution (EAS) to install the C5 halogen, proving that "old school" chemistry is often scalable chemistry.
Starting Material: 3-Fluoro-2-nitropyridine (or related 2-amino precursors).
C5-Bromination: The C2-amino group is a strong ortho/para director. Since the C3 position is sterically crowded or blocked, bromination (NBS) occurs exclusively at the para-like C5 position .
Coupling: The resulting 2-amino-5-bromopyridine intermediate undergoes Suzuki coupling to attach the complex pyrazole tail.
This route highlights a critical reactivity principle: Electron-Donating Groups (EDGs) at C2 activate C5 for electrophilic attack.
Part 4: Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C5
Target: Synthesis of 2-chloro-5-(4-methoxyphenyl)pyridine
Rationale: We utilize the lability of the C-Br bond over the C-Cl bond.
Safety: Perform in a fume hood. Aryl halides are toxic.
Reagents:
2-Chloro-5-bromopyridine (1.0 equiv, 5.2 mmol)
4-Methoxyphenylboronic acid (1.1 equiv)
Pd(PPh3)4 (3
Foundational
5-Methoxy-2-(piperidin-4-yl)pyridine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The 5-methoxy-2-(piperidin-4-yl)pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 5-methoxy-2-(piperidin-4-yl)pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique combination of a hydrogen bond-accepting pyridine ring, a flexible and basic piperidine moiety, and a methoxy group for metabolic modulation makes it a versatile core for designing ligands with high affinity and selectivity for a range of biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and the multifaceted role of 5-methoxy-2-(piperidin-4-yl)pyridine and its derivatives in drug discovery, with a particular focus on its applications in targeting central nervous system (CNS) disorders and its emerging potential in oncology and immunology. This document is intended to serve as a technical resource, offering insights into the rationale behind its use and detailed methodologies for its synthesis and evaluation.
Introduction: The Strategic Importance of the Pyridyl-Piperidine Moiety
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a key pharmacophore for interacting with biological targets.[1] When coupled with a pyridine ring, the resulting 2-pyridyl-piperidine structure offers a rigid framework that can be strategically functionalized to achieve high target specificity. The inclusion of a methoxy group on the pyridine ring, as in 5-methoxy-2-(piperidin-4-yl)pyridine, can further enhance metabolic stability and modulate electronic properties, making this scaffold particularly attractive for drug design.[2]
Derivatives of this core structure have been investigated for a wide array of therapeutic applications, demonstrating the scaffold's versatility. These include roles as antipsychotics, antidepressants, and treatments for neurodegenerative diseases, as well as potential applications in oncology and as anti-inflammatory agents.[3][4] This guide will delve into the technical details that underpin the utility of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-methoxy-2-(piperidin-4-yl)pyridine is fundamental to its application in drug discovery. These properties influence its solubility, permeability, and ultimately, its pharmacokinetic profile.
Property
Value
Source
Molecular Formula
C₁₁H₁₆N₂O
PubChem CID: 82656476
Molecular Weight
192.26 g/mol
PubChem CID: 82656476
IUPAC Name
5-methoxy-2-(piperidin-4-yl)pyridine
PubChem CID: 82656476
CAS Number
1256789-40-8
PubChem CID: 82656476
Topological Polar Surface Area
34.15 Ų
ChemScene
LogP (calculated)
1.46
ChemScene
Hydrogen Bond Donors
1
ChemScene
Hydrogen Bond Acceptors
3
ChemScene
Rotatable Bonds
3
ChemScene
Synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine
The synthesis of 5-methoxy-2-(piperidin-4-yl)pyridine can be approached through several convergent strategies that involve the coupling of a suitably functionalized 5-methoxypyridine and a piperidine ring. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of related compounds.[5][6]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 5-Methoxy-2-(piperidin-4-yl)pyridine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-5-methoxypyridine [5]
Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool the solution to -10°C.
Slowly add bromine dropwise with stirring.
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C.
Allow the mixture to warm to room temperature and then cool to 0°C.
Slowly add a solution of sodium hydroxide to basify the mixture.
Extract the product with a suitable organic solvent (e.g., diethyl ether).
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield 2-bromo-5-methoxypyridine.
Step 2: Synthesis of N-Boc-4-(tributylstannyl)piperidine
This intermediate can be prepared from commercially available N-Boc-4-piperidone through a multi-step process involving reduction to the alcohol, conversion to a leaving group (e.g., iodide), and subsequent stannylation.
Step 3: Stille Coupling of 2-Bromo-5-methoxypyridine and N-Boc-4-(tributylstannyl)piperidine
To a solution of 2-bromo-5-methoxypyridine in an appropriate solvent (e.g., toluene or DMF), add N-Boc-4-(tributylstannyl)piperidine.
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand if necessary.
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
After cooling, perform an aqueous workup and extract the product with an organic solvent.
Purify the crude product by column chromatography to obtain N-Boc-5-methoxy-2-(piperidin-4-yl)pyridine.
Step 4: Boc Deprotection
Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
Stir the reaction at room temperature until the deprotection is complete.
Remove the solvent and excess acid in vacuo.
The resulting salt can be neutralized with a base and extracted to yield the free base, 5-methoxy-2-(piperidin-4-yl)pyridine, or used as the salt.
Role in Drug Discovery: A Scaffold for Diverse Targets
The 5-methoxy-2-(piperidin-4-yl)pyridine scaffold is a key constituent in a variety of pharmacologically active compounds, primarily targeting the central nervous system. Its structural features allow for interactions with a range of receptors and enzymes.
Central Nervous System (CNS) Applications
The pyridine and piperidine moieties are common scaffolds in medicinal chemistry for targeting CNS disorders.[4][7]
4.1.1. Serotonin Receptor Modulation
The 5-methoxy-2-(piperidin-4-yl)pyridine core is structurally analogous to fragments of known serotonin receptor ligands. The basic nitrogen of the piperidine ring can form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs, including serotonin receptors.
5-HT1A Receptor: Agonists and partial agonists of the 5-HT1A receptor are used as anxiolytics and antidepressants. The structural features of 5-methoxy-2-(piperidin-4-yl)pyridine are consistent with those required for 5-HT1A receptor binding.[8]
5-HT2A Receptor: Antagonists of the 5-HT2A receptor are a cornerstone of atypical antipsychotic pharmacology and are also investigated for the treatment of insomnia and Parkinson's disease psychosis.[9] The aromatic pyridine ring can engage in π-π stacking interactions within the receptor binding pocket.
4.1.2. Dopamine Receptor Ligands
Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are major targets for antipsychotic medications and treatments for Parkinson's disease. The 2-pyridyl-piperidine scaffold has been incorporated into potent and selective dopamine D4 receptor antagonists.[2][10] The methoxy group can influence the electronic properties of the pyridine ring, which can be crucial for fine-tuning receptor subtype selectivity.
Oncology: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Emerging research has identified derivatives of the pyridyl-piperidine scaffold as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers.[11] LSD1 inhibitors represent a promising epigenetic approach to cancer therapy. In these inhibitors, the basic piperidine nitrogen is thought to interact with the FAD cofactor in the enzyme's active site, while the substituted pyridine core occupies a hydrophobic pocket.[12]
Immunomodulation
The versatility of the pyridine-piperidine scaffold extends to the modulation of the immune system. Derivatives have been patented for their immunomodulating properties, with potential applications in autoimmune diseases.
Experimental Protocols for Biological Evaluation
The biological activity of 5-methoxy-2-(piperidin-4-yl)pyridine and its derivatives can be assessed through a variety of in vitro and in vivo assays.
In Vitro Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound for a specific receptor using a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the receptor of interest (e.g., HEK293 cells).
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the test compound.
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
A label-free alternative to radioligand binding assays is the mass spectrometry (MS) binding assay, which directly detects the test ligand bound to the target protein.[7]
In Vitro Functional Assay: G-Protein Coupled Receptor (GPCR) Activation
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For GPCRs, a common method is to measure the modulation of second messenger levels, such as cyclic AMP (cAMP).
Cell Culture: Use a cell line expressing the target receptor that is coupled to adenylyl cyclase.
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).
Data Analysis: Plot the cAMP response against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
In Vivo Pharmacodynamic Models
In vivo studies are essential to evaluate the physiological effects of a compound. The choice of model depends on the therapeutic target.
For CNS activity: Rodent models such as the forced swim test (antidepressant potential), elevated plus maze (anxiolytic effects), and prepulse inhibition of the startle reflex (antipsychotic activity) can be employed.
For oncology: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are used to assess the anti-tumor efficacy of compounds.
Pharmacokinetics and Drug Metabolism
The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME). While specific data for 5-methoxy-2-(piperidin-4-yl)pyridine is not publicly available, the properties of its core structure suggest some likely metabolic pathways.
Absorption and Distribution: The calculated LogP of ~1.46 suggests that the compound has a good balance of hydrophilicity and lipophilicity, which is favorable for oral absorption and CNS penetration.[12]
Metabolism: The methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes. The piperidine ring can undergo N-dealkylation if substituted, or oxidation. The pyridine ring is generally more resistant to metabolism but can be hydroxylated.
Conclusion and Future Directions
5-Methoxy-2-(piperidin-4-yl)pyridine is a highly valuable scaffold in drug discovery, offering a robust platform for the design of ligands targeting a diverse range of biological entities, particularly within the central nervous system. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on further exploring the therapeutic potential of this scaffold in oncology and immunology, as well as developing more selective and potent CNS agents. The continued application of advanced synthetic methodologies and a deeper understanding of the structure-activity relationships of this core will undoubtedly lead to the discovery of novel and effective therapeutics.
References
PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). US8658675B2 - Pyridin-4-yl derivatives.
Niwa, H., Sato, S., Hashimoto, Y., Matsunaga, K., & Umehara, T. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(7), 1538.
Wang, C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1589-1601.
Glennon, R. A., et al. (1987). Serotonin receptor subtype mediation of the interoceptive discriminative stimuli induced by 5-methoxy-N,N-dimethyltryptamine. Psychopharmacology, 93(2), 158-166.
Merck & Co., Inc. (2023). A General Strategy for N–(Hetero)
YouTube. (2024, October 12).
Sarpong, R., & Bisai, V. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters, 12(11), 2551–2553.
Ricart-Ortega, M., Berizzi, A., Catena, J., & Llebaria, A. (2020). Development and validation of a mass spectrometry binding assay for mGlu5 receptor.
Free, R. B., et al. (2021). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv.
Stark, H., et al. (2004). Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. Journal of Medicinal Chemistry, 47(9), 2348-2355.
O'Leary, P., & O'Brien, P. (2021). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 12(8), 1269-1285.
Zhang, Y., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. European Journal of Medicinal Chemistry, 223, 113645.
DTIC. (2025, June 4). Piperidine Synthesis.
ResearchGate. (2025, August 6). A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle‐type nicotinic acetylcholine receptors (nAChR).
Savelyeva, T. V., & Podyomov, V. K. (2023).
Bristol-Myers Squibb Company. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7580–7598.
Wang, C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.
Zhang, Y., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. UPCommons.
Encyclopedia.pub. (2023, February 9).
Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)
International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Retrieved from [Link]
Technical Whitepaper: Pharmacological Profile of 5-Methoxy-2-(piperidin-4-yl)pyridine
Executive Summary 5-Methoxy-2-(piperidin-4-yl)pyridine (CAS: 1256789-40-8) is a high-value pharmacophore and privileged scaffold in modern drug discovery. Structurally characterized by a pyridine ring substituted with a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methoxy-2-(piperidin-4-yl)pyridine (CAS: 1256789-40-8) is a high-value pharmacophore and privileged scaffold in modern drug discovery. Structurally characterized by a pyridine ring substituted with a methoxy group at position 5 and a piperidine ring at position 2, this molecule serves as a critical building block for G-Protein Coupled Receptor (GPCR) ligands.
Its primary validated application lies in the synthesis of GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes Mellitus (T2DM). However, its structural homology to serotonin (5-HT) and histamine ligands suggests significant off-target or secondary potential in CNS drug development, particularly for 5-HT1F and 5-HT2C receptor modulation. This guide provides a comprehensive technical analysis of its physicochemical properties, mechanism of action (via derivatives), and experimental protocols for its utilization.
Chemical Identity & Physicochemical Properties[1][2][3]
This compound represents a "fragment-based" lead structure. Its low molecular weight and specific substitution pattern allow it to function as a core scaffold that can be elaborated into high-affinity drugs.
Property
Data
IUPAC Name
5-Methoxy-2-(piperidin-4-yl)pyridine
CAS Number
1256789-40-8
Molecular Formula
C₁₁H₁₆N₂O
Molecular Weight
192.26 g/mol
LogP (Predicted)
~1.6 (Lipophilic, good membrane permeability)
pKa (Piperidine N)
~9.8 (Protonated at physiological pH)
pKa (Pyridine N)
~3.5 (Unprotonated at physiological pH)
H-Bond Donors/Acceptors
1 Donor (NH), 3 Acceptors (N, O)
Rotatable Bonds
2
Topological Polar Surface Area
34.2 Ų
Structural Significance
5-Methoxy Group: Mimics the electronic properties of the 5-hydroxyl/methoxy group found in serotonin and tryptamine derivatives, enhancing affinity for aminergic GPCRs.
Piperidine Ring: Provides a secondary amine handle for derivatization (e.g., amidation, alkylation) and a basic nitrogen often required for ionic interactions with the conserved Aspartate residue in GPCR transmembrane helix 3 (TM3).
Pyridine Core: Reduces lipophilicity compared to a benzene ring (lowering LogP) and improves metabolic stability.
Pharmacodynamics: Mechanism of Action
While 5-Methoxy-2-(piperidin-4-yl)pyridine is a scaffold, its pharmacological value is realized when it is incorporated into larger ligands. The two primary domains of activity are Metabolic Regulation and Neuromodulation .
Primary Target: GPR40 (FFAR1) Agonism
The scaffold is a key intermediate in the synthesis of biaryl GPR40 agonists. GPR40 is a free fatty acid receptor expressed primarily in pancreatic
-cells.
Mechanism: Agonists containing this core bind to the GPR40 receptor, triggering a
signaling cascade.
Pathway: Activation leads to Phospholipase C (PLC) stimulation
IP generation Ca mobilization from the ER.
Physiological Outcome: Glucose-dependent insulin secretion (GDIS). Unlike sulfonylureas, GPR40 agonists carry a lower risk of hypoglycemia because insulin release is strictly glucose-dependent.
The 5-methoxy-2-pyridyl moiety is a bioisostere for the 5-methoxyindole core of serotonin.
5-HT1F Receptor: The scaffold shares structural features with Lasmiditan (a 5-HT1F agonist), specifically the piperidine-pyridine connectivity. Derivatives of this scaffold are explored for migraine therapy (neuronal inhibition without vasoconstriction).
5-HT2C Receptor: Piperidine-aryl motifs are classic 5-HT2C pharmacophores. The 5-methoxy group often confers selectivity against 5-HT2A/2B subtypes.
Signaling Pathway Visualization
The following diagram illustrates the primary GPR40 signaling pathway activated by ligands derived from this scaffold.
Figure 1: GPR40 (FFAR1) signaling cascade activated by 5-Methoxy-2-(piperidin-4-yl)pyridine derivatives, leading to glucose-dependent insulin secretion.
Pharmacokinetics (ADME)
Absorption: The scaffold has a calculated LogP of ~1.6, indicating moderate lipophilicity ideal for oral bioavailability (Rule of 5 compliant).
Metabolism:
Phase I: The methoxy group blocks metabolism at the 5-position of the pyridine. The primary metabolic soft spot is the piperidine nitrogen (N-oxidation or glucuronidation if unprotected).
Phase II: In drug design, the piperidine nitrogen is usually capped (e.g., with a benzamide or urea), shifting metabolism to the periphery of the molecule.
Distribution: High potential for CNS penetration if the final derivative maintains a LogP < 3.5 and TPSA < 90 Ų.
Experimental Protocols
Synthesis Strategy (Suzuki-Miyaura Coupling)
To synthesize this scaffold or its derivatives, a palladium-catalyzed cross-coupling is the standard industrial approach.
Coupling: Dissolve 2-bromo-5-methoxypyridine (1.0 eq) and the piperidine boronate (1.1 eq) in 1,4-dioxane/water (4:1).
Catalysis: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Degas with Nitrogen.
Reaction: Heat to 90°C for 12 hours.
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free amine 5-Methoxy-2-(piperidin-4-yl)pyridine .
Functional Assay: Calcium Flux (GPR40)
To test derivatives for GPR40 activity:
Cell Line: CHO-K1 cells stably expressing human GPR40.
Dye Loading: Incubate cells with FLIPR Calcium 6 assay dye for 1 hour at 37°C.
Compound Addition: Add the test compound (dissolved in DMSO/Buffer).
Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a fluorometric imaging plate reader.
Analysis: Calculate EC₅₀ based on the peak calcium response relative to a standard agonist (e.g., Fasiglifam).
Safety & Toxicology
Hazard Classification: Irritant (Skin/Eye).
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
Specific Toxicity: As a pyridine derivative, potential inhibition of CYP450 enzymes should be evaluated in early ADME screens. The piperidine moiety can be associated with hERG channel inhibition if the N-substituent is lipophilic; patch-clamp testing is recommended for derivatives.
References
World Intellectual Property Organization (WIPO). (2015). Patent WO2015020184A1: Novel Aromatic Ring Compounds having GPR40 Agonist Activity.Link
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 82656476: 5-Methoxy-2-(piperidin-4-yl)pyridine.Link
Negus, S. S., & Miller, L. L. (2014). Pharmacological characterization of the 5-HT1F receptor agonist lasmiditan.[1] CNS Drugs, 28(7), 633-642. (Contextual reference for piperidine-pyridine scaffolds in 5-HT1F agonism).
Burant, C. F. (2013). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Diabetes Care, 36(Supplement 2), S175-S179. Link
Synthetic Routes for 5-Methoxy-2-(piperidin-4-yl)pyridine: A Detailed Guide for Researchers
Introduction: The Significance of 5-Methoxy-2-(piperidin-4-yl)pyridine in Medicinal Chemistry 5-Methoxy-2-(piperidin-4-yl)pyridine is a key heterocyclic scaffold that serves as a fundamental building block in the design...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5-Methoxy-2-(piperidin-4-yl)pyridine in Medicinal Chemistry
5-Methoxy-2-(piperidin-4-yl)pyridine is a key heterocyclic scaffold that serves as a fundamental building block in the design and synthesis of a diverse array of pharmacologically active agents. The unique arrangement of a methoxy-substituted pyridine ring linked to a piperidine moiety imparts favorable physicochemical properties, including modulated basicity and lipophilicity, which are crucial for drug-likeness and effective interaction with biological targets.[1] This structural motif is prevalent in molecules targeting the central nervous system (CNS) and other therapeutic areas, highlighting its importance in modern drug discovery.[2] The development of robust and scalable synthetic routes to access this valuable intermediate is therefore of paramount importance to researchers in both academic and industrial settings.
This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for the preparation of 5-Methoxy-2-(piperidin-4-yl)pyridine. We will delve into the mechanistic underpinnings of these routes, offer detailed, step-by-step protocols for their execution, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Overview of Synthetic Strategies
The synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine is most commonly achieved through a convergent strategy that involves the coupling of a suitably functionalized pyridine and a piperidine derivative. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.
Synthetic Strategy
Key Reaction
Advantages
Disadvantages
Route 1: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of a pyridine halide with a piperidine-derived boronic acid or ester.[3]
High functional group tolerance, generally good yields, well-established and versatile.
Requires preparation of a boronic acid/ester, potential for palladium contamination in the final product.
Route 2: Negishi Cross-Coupling
Palladium- or nickel-catalyzed coupling of a piperidinyl zinc halide with a pyridine halide.[4]
Can be effective for challenging couplings.
Requires the preparation and handling of organozinc reagents, which can be moisture and air-sensitive.
Route 3: Reductive Amination of a Pyridyl Ketone
Formation of the piperidine ring via reductive amination of a precursor containing the 5-methoxypyridin-2-yl ketone moiety.
Can be a more linear approach.
May require harsh reducing agents and protection/deprotection steps.
This guide will primarily focus on the Suzuki-Miyaura cross-coupling approach, as it represents the most widely applicable and well-documented method for the synthesis of this target molecule.
Strategic Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[3] The synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine via this route can be dissected into three key stages:
Preparation of Precursors: Synthesis of the two key building blocks: 2-bromo-5-methoxypyridine and a protected piperidine-4-boronic acid derivative.
Palladium-Catalyzed Cross-Coupling: The core C-C bond formation step to link the pyridine and piperidine rings.
Deprotection: Removal of the protecting group from the piperidine nitrogen to yield the final product.
Caption: Workflow for the synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine via Suzuki-Miyaura coupling.
Part 1: Synthesis of Key Precursors
Protocol 1: Synthesis of 2-Bromo-5-methoxypyridine
This protocol describes the synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine via a Sandmeyer-type diazotization reaction.[5]
Rationale: The amino group of 2-amino-5-methoxypyridine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (hydrobromic acid). The diazonium salt is then displaced by a bromide ion to yield the desired product.
Materials:
2-Amino-5-methoxypyridine
60% Hydrobromic acid (HBr)
Bromine (Br₂)
Sodium nitrite (NaNO₂)
Sodium hydroxide (NaOH)
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
Dissolve 2-amino-5-methoxypyridine (14.8 g) in 60% hydrobromic acid (150 ml) in a round-bottom flask and cool the solution to -10°C using an ice-salt bath.
With continuous stirring, slowly add bromine (47.47 g) dropwise, maintaining the temperature below -5°C.
Prepare a solution of sodium nitrite (20.53 g) in water (40 ml) and add it dropwise to the reaction mixture, ensuring the temperature remains below -5°C.
After the addition is complete, allow the mixture to stir and warm to room temperature over 30 minutes.
Cool the reaction mixture to 0°C and slowly add a solution of sodium hydroxide (120 g) in water (100 ml) to neutralize the acid.
Extract the product into diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.[5]
Evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain 2-bromo-5-methoxypyridine as a yellow oil.[5]
Protocol 2: Synthesis of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
This protocol outlines the preparation of the piperidine-derived boronic ester, a key component for the Suzuki coupling. This is typically achieved from N-Boc-4-piperidone.[8]
Rationale: The synthesis involves the conversion of the ketone in N-Boc-4-piperidone to a vinyl triflate, followed by a palladium-catalyzed borylation reaction. The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing side reactions and allowing for controlled functionalization.
Materials:
N-Boc-4-piperidone
Lithium hexamethyldisilazide (LHMDS)
N-Phenyl-bis(trifluoromethanesulfonimide)
Bis(pinacolato)diboron
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium acetate (KOAc)
1,4-Dioxane
Anhydrous solvents
Procedure:
Vinyl Triflate Formation:
Dissolve N-Boc-4-piperidone in anhydrous THF and cool to -78°C.
Add LHMDS solution dropwise and stir for 1 hour.
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) in THF and allow the reaction to warm to room temperature overnight.
Work up the reaction and purify the crude product to obtain the vinyl triflate.
Borylation:
In a reaction vessel, combine the vinyl triflate, bis(pinacolato)diboron, potassium acetate, Pd(OAc)₂, and PPh₃ in 1,4-dioxane.
Heat the mixture under an inert atmosphere (e.g., argon) at 80°C for several hours, monitoring the reaction by TLC or GC-MS.
After completion, cool the reaction, filter through celite, and concentrate the filtrate.
Purify the residue by column chromatography to yield N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
Protocol 3: Synthesis of N-Boc-5-Methoxy-2-(piperidin-4-yl)pyridine
This protocol details the core palladium-catalyzed cross-coupling step to assemble the desired molecular framework.[9][10]
Rationale: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the palladium catalyst to the C-Br bond of 2-bromo-5-methoxypyridine, transmetalation with the boronic ester, and reductive elimination to form the C-C bond and regenerate the catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or similar Pd catalyst
Sodium carbonate (Na₂CO₃) or another suitable base
1,4-Dioxane and water (2:1 mixture)
Ethyl acetate
Brine
Procedure:
In a round-bottom flask, combine 2-bromo-5-methoxypyridine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), sodium carbonate (2.0 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).[10]
Add a 2:1 mixture of 1,4-dioxane and water.
Heat the reaction mixture to 95°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-Boc-5-Methoxy-2-(piperidin-4-yl)pyridine.
Part 3: Final Deprotection
Protocol 4: Deprotection of N-Boc-5-Methoxy-2-(piperidin-4-yl)pyridine
This final step removes the Boc protecting group to yield the target molecule.[11][12]
Rationale: The Boc group is acid-labile and can be readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this purpose. The mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the free amine.[11]
Materials:
N-Boc-5-Methoxy-2-(piperidin-4-yl)pyridine
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Procedure (using TFA):
Dissolve N-Boc-5-Methoxy-2-(piperidin-4-yl)pyridine in dichloromethane.
Add trifluoroacetic acid (typically 20-50% v/v) and stir at room temperature for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Methoxy-2-(piperidin-4-yl)pyridine.
Procedure (using HCl in Dioxane):
Suspend the Boc-protected amine in a 4M solution of HCl in dioxane.[11]
Stir the mixture at room temperature for 2 hours or until the reaction is complete.
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[11]
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine. By carefully controlling the synthesis of the key pyridine and piperidine precursors and optimizing the coupling and deprotection steps, researchers can access this valuable building block in good yields. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize this and related compounds, thereby facilitating the advancement of medicinal chemistry and drug discovery programs.
References
RSC Publishing. (n.d.). Mild general synthesis of 4-substituted piperidines. Retrieved from [Link]
Hayashi, Y., et al. (2010). Enantio- and Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a “One-Pot” Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. American Chemical Society. Retrieved from [Link]
ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]
PMC. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. Retrieved from [Link]
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
ResearchGate. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]
JOCPR. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
PubMed. (2003, August 18). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Retrieved from [Link]
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
ResearchGate. (2025, August 6). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]
PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. Retrieved from [Link]
PubMed. (2012, January 15). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
ResearchGate. (2025, July 2). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]
High-throughput screening assays using 5-Methoxy-2-(piperidin-4-yl)pyridine
This Application Note is structured as a comprehensive technical guide for drug discovery professionals establishing a High-Throughput Screening (HTS) campaign targeting the 5-HT1F receptor, utilizing 5-Methoxy-2-(piperi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for drug discovery professionals establishing a High-Throughput Screening (HTS) campaign targeting the 5-HT1F receptor, utilizing 5-Methoxy-2-(piperidin-4-yl)pyridine as a critical reference scaffold.
Utilizing 5-Methoxy-2-(piperidin-4-yl)pyridine as a Reference Scaffold
Abstract & Introduction
The development of "ditans" (e.g., Lasmiditan) has revolutionized migraine therapy by targeting the 5-HT1F receptor (Serotonin 1F), offering efficacy without the vasoconstrictive risks associated with triptans (which target 5-HT1B).[1][2]
5-Methoxy-2-(piperidin-4-yl)pyridine represents a simplified, highly accessible "pyridinoyl-piperidine" pharmacophore, structurally homologous to the core of Lasmiditan. Unlike indole-based triptans, this scaffold provides the selectivity required to avoid 5-HT1B-mediated cardiovascular side effects.
This guide details the protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Inhibition Assay . This assay is designed to screen libraries for novel 5-HT1F agonists, using 5-Methoxy-2-(piperidin-4-yl)pyridine as a reference standard for assay validation and hit normalization.
Biological Mechanism & Assay Principle
Target Biology:
The 5-HT1F receptor is a G
i/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change that activates the Gi subunit. This subunit inhibits Adenylate Cyclase (AC) , leading to a reduction in intracellular cyclic AMP (cAMP) levels.
Assay Logic (TR-FRET Competition):
Since 5-HT1F activation lowers cAMP, the assay must first stimulate cAMP production (using Forskolin) to establish a baseline.
Stimulation: Cells are treated with Forskolin (increasing cAMP).
Treatment: Test compounds are added. If they are 5-HT1F agonists, they will counteract Forskolin, decreasing cAMP.
Detection: A competitive immunoassay uses:
Antibody: Anti-cAMP labeled with a Cryptate donor (e.g., Europium or Terbium).
Tracer: cAMP labeled with an acceptor fluorophore (e.g., d2 or Alexa 647).
Signal: High cellular cAMP (inactive compound) competes with the Tracer, resulting in low FRET . Low cellular cAMP (active agonist) allows the Tracer to bind the Antibody, resulting in high FRET .
Note: The signal is inversely proportional to cAMP concentration but directly proportional to Agonist Activity.
Figure 1: 5-HT1F Signaling Pathway
Caption: Agonist binding to 5-HT1F activates Gαi, inhibiting Adenylate Cyclase and counteracting Forskolin-induced cAMP production.[3]
Experimental Protocol
3.1. Reagents & Equipment
Component
Specification
Purpose
Cell Line
CHO-K1 or HEK293 stably expressing human 5-HT1F (HTR1F)
Dissolve 5-Methoxy-2-(piperidin-4-yl)pyridine in 100% DMSO to 10 mM stock.
Prepare a 10-point dose-response curve (1:3 serial dilution) starting at 10 µM.
Dispense 100 nL of test compounds and reference standards into assay plates using an acoustic dispenser (e.g., Echo 650).
Step 2: Cell Preparation
Harvest adherent CHO-K1/5-HT1F cells using non-enzymatic dissociation buffer (e.g., Cell Dissociation Solution) to preserve receptor integrity.
Resuspend cells in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX + 0.1% BSA).
Adjust density to 200,000 cells/mL (provides 1,000 cells/5 µL).
Step 3: Assay Reaction
Dispense Cells: Add 5 µL of cell suspension to the assay plate containing compounds.
Incubate (Agonist Mode): Incubate for 10 minutes at Room Temperature (RT). This allows the agonist to bind 5-HT1F before Forskolin addition.
Stimulate: Add 5 µL of Forskolin (2X) in Stimulation Buffer.
Final Assay Volume: 10 µL.
Final Forskolin Conc: Optimized (usually EC80, approx 1-10 µM).
Incubate: 30 minutes at RT.
Step 4: Detection
Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.
Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
Incubate: 1 hour at RT in the dark.
Read: Measure Time-Resolved Fluorescence at 665 nm and 620 nm.
Figure 2: HTS Workflow Diagram
Caption: Step-by-step liquid handling workflow for the 384-well cAMP inhibition assay.
Data Analysis & Validation
1. HTRF Ratio Calculation:
2. Normalization:
Since this is a competition assay, the raw signal is inversely related to cAMP.
Max Signal (Negative Control): Cells + Forskolin + DMSO (High cAMP, Low FRET).
Min Signal (Positive Control): Cells + Forskolin + Reference Agonist (Low cAMP, High FRET).
Calculate % Inhibition of cAMP (which equals % Agonist Activity):
3. Assay Quality Control (Z-Factor):
A robust HTS assay must have a Z' > 0.5.
Where is standard deviation and is mean of positive (p) and negative (n) controls.
4. Reference Standard Validation:
5-Methoxy-2-(piperidin-4-yl)pyridine should exhibit a sigmoidal dose-response.
Expected EC50: ~10–100 nM (depending on cell line expression levels).
Hill Slope: ~1.0.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low S/B Ratio (< 3)
Low cAMP production by Forskolin
Titrate Forskolin to find EC80. Ensure cells are healthy and not over-confluent.
High Well-to-Well CV
Pipetting errors or cell settling
Use a Multidrop Combi for cell dispensing. Stir cell reservoir gently during dispensing.
Shifted EC50
DMSO tolerance exceeded
Keep final DMSO concentration < 1%. 5-HT1F is sensitive to high solvent loads.
False Positives
Compound fluorescence
TR-FRET minimizes this, but check compounds that fluoresce at 620nm. Use ratiometric reduction.
References
Nelson, D. L., et al. (2010). "Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan." Cephalalgia, 30(10), 1159–1169. Link
Cisbio Bioassays. (2023). "cAMP Gs/Gi Kit User Guide." Revvity Resources. Link
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67–73. Link
Eli Lilly and Company. (2019). "Reyvow (lasmiditan) Prescribing Information." FDA Access Data. Link
Development of cellular assays to evaluate 5-Methoxy-2-(piperidin-4-yl)pyridine
Application Note: Functional Characterization of 5-Methoxy-2-(piperidin-4-yl)pyridine Derivatives Introduction: The "Ditan" Revolution The compound 5-Methoxy-2-(piperidin-4-yl)pyridine represents a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functional Characterization of 5-Methoxy-2-(piperidin-4-yl)pyridine Derivatives
Introduction: The "Ditan" Revolution
The compound 5-Methoxy-2-(piperidin-4-yl)pyridine represents a critical pharmacophore in the development of neurally active anti-migraine agents, specifically the "ditan" class (e.g., Lasmiditan). Unlike triptans, which target vascular 5-HT1B/1D receptors and carry cardiovascular risks, this scaffold targets the 5-HT1F receptor .[1]
The 5-HT1F receptor is located on the trigeminal nerve endings and, when activated, inhibits the release of neuropeptides (CGRP) and blocks pain pathways without causing vasoconstriction. Consequently, the primary challenge in evaluating this scaffold is not just proving potency, but demonstrating selectivity against vasoconstrictive receptors (5-HT1B).
This guide details the development of a self-validating screening cascade to evaluate 5-Methoxy-2-(piperidin-4-yl)pyridine and its derivatives, focusing on Gi-coupled cAMP inhibition and selectivity profiling.
Mechanism of Action & Signaling Pathway
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that couples to the G
i/o family.
Basal State: Adenylyl Cyclase (AC) converts ATP to cAMP.[2]
Agonist Binding: The 5-Methoxy-2-(piperidin-4-yl)pyridine moiety binds 5-HT1F, recruiting the Gi protein.
Signal Transduction: The G
i subunit inhibits Adenylyl Cyclase, leading to a measurable decrease in intracellular cAMP.
Critical Assay Note: Because the signal is a reduction in cAMP, the assay requires pre-stimulation of cells with Forskolin (a direct AC activator) to raise the basal cAMP window, allowing the agonist's inhibitory effect to be quantified.
Figure 1: 5-HT1F Gi-Coupled Signaling Pathway
Caption: 5-HT1F activation by the scaffold inhibits Adenylyl Cyclase, counteracting Forskolin-induced cAMP production.
Objective: Quantify the potency (EC50) of the compound in inhibiting Forskolin-stimulated cAMP.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a competitive immunoassay (e.g., HTRF or LANCE Ultra).
Materials
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT1F (density: 200,000 cells/mL).
Compound Stock: 5-Methoxy-2-(piperidin-4-yl)pyridine (dissolved in 100% DMSO to 10 mM). Note: Ensure the piperidine nitrogen is protonated or use the HCl salt for better aqueous stability if needed.
Step-by-Step Procedure
Compound Preparation:
Prepare a 10-point serial dilution (1:3) of the compound in stimulation buffer containing 0.5 mM IBMX .
Top concentration should be 10 µM (final).
Forskolin Optimization (Critical Step):
Why: You must determine the EC80 of Forskolin for your specific cell line first. Too much Forskolin masks the agonist effect; too little reduces the assay window.
Standard: Use 10 µM Forskolin as a starting point for the agonist run if EC80 is unknown, but empirical determination is best.
Cell Plating:
Dispense 5 µL of cells (1,000–2,000 cells/well) into a white 384-well low-volume plate.
Stimulation:
Add 5 µL of Compound + Forskolin mix.
Control Wells:
Min Signal (Max Inhibition): Buffer only (no Forskolin).
Max Signal (0% Inhibition): Forskolin + DMSO (no compound).
Incubate for 30–45 minutes at Room Temperature (RT).
Detection:
Add 5 µL of cAMP-d2 (Acceptor).
Add 5 µL of Anti-cAMP-Cryptate (Donor).
Incubate for 1 hour at RT in the dark.
Read:
Measure fluorescence at 665 nm and 620 nm.
Calculate Ratio:
.
Data Analysis & Validation
Since this is a competitive assay, the FRET signal is inversely proportional to cAMP levels.
Agonist Effect: High FRET signal = Low cAMP = High Agonism.
Curve Fitting: Plot FRET Ratio vs. Log[Compound]. Fit to a 4-parameter logistic (4PL) equation.
Parameter
Acceptance Criteria
Z' Factor
> 0.5 (Ideal > 0.7 for HTS)
S/B Ratio
> 3-fold (Max Signal / Min Signal)
EC50
Expected range: 1–100 nM for optimized derivatives
Protocol 2: Selectivity Counter-Screen (5-HT1B)
Objective: Confirm the compound does not activate the vasoconstrictive 5-HT1B receptor.
Logic: 5-HT1B is also Gi-coupled. A "clean" profile requires a high EC50 (low potency) in this assay compared to 5-HT1F.
Workflow Modification
Use CHO-5-HT1B cells.
Run the exact TR-FRET protocol described above.
Success Criteria:
(Selectivity Ratio).
Ideally, the compound shows no response at 10 µM at 5-HT1B.
Objective: Evaluate if the scaffold recruits Beta-arrestin, which correlates with receptor desensitization and internalization.
Context: Lasmiditan is known to be a penetrant, centrally acting agonist. Understanding arrestin recruitment helps predict tolerance.
Method: Enzyme Fragment Complementation (EFC)
System: PathHunter® (Eurofins) or Tango™ system.
Principle: The receptor is tagged with a small enzyme fragment (ProLink™). Beta-arrestin is tagged with the large fragment (EA). Recruitment forces complementation
functional enzyme Chemiluminescence.
Step-by-Step Procedure
Plating: Seed 5-HT1F-ProLink cells (10,000/well) in 384-well white plates. Incubate overnight.
Treatment: Add 5-Methoxy-2-(piperidin-4-yl)pyridine (5-point dilution). Incubate for 90 minutes at 37°C.
Titrate Forskolin. Use the EC50–EC80 concentration, not maximal saturation.
Compound Precipitation
Piperidine moiety is basic; free base may be insoluble in aqueous buffer.
Dissolve stock in 100% DMSO. Ensure final DMSO < 1% in assay. Use HCl salt form if synthesis allows.
High Variability (Z' < 0.5)
Inconsistent cell plating or edge effects.
Use automated dispensers. Incubate plates at RT to avoid thermal gradients ("edge effect").
Non-Specific Signal
Compound fluorescence.
The pyridine ring can be fluorescent. Use TR-FRET (Time-Resolved) specifically to gate out short-lived compound fluorescence.
References
IUPHAR/BPS Guide to Pharmacology. "5-HT1F Receptor Physiology and Pharmacology."
Source:[Link]
Nelson, D. L., et al. (2010). "Structure-activity relationships for a series of 5-HT1F receptor agonists." Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry for the pyridine-piperidine scaffold in ditans).
Source:[Link]
Cisbio (Revvity). "HTRF cAMP Gi Assay Guidelines."
Source:[Link]
FDA Drug Approval Package. "Lasmiditan (Reyvow) Pharmacology Review." (Details the selectivity profile against 5-HT1B).
Source:[Link]
Application Note: Using 5-Methoxy-2-(piperidin-4-yl)pyridine as a Pharmacophore Scaffold & Fragment Probe
Part 1: Introduction & Core Directive Executive Summary 5-Methoxy-2-(piperidin-4-yl)pyridine is a privileged chemical scaffold used primarily in the discovery and development of ligands for Class A GPCRs (specifically GP...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Core Directive
Executive Summary
5-Methoxy-2-(piperidin-4-yl)pyridine is a privileged chemical scaffold used primarily in the discovery and development of ligands for Class A GPCRs (specifically GPR119 ) and epigenetic modulators (LSD1 ). Unlike "finished" nanomolar chemical probes, this molecule serves as a fragment probe or pharmacophore core . It represents the minimal binding motif required to anchor into the orthosteric site of the GPR119 receptor, mimicking the polar headgroup of endogenous lipid ligands like oleoylethanolamide (OEA).
This guide details the protocols for using this molecule in Fragment-Based Drug Discovery (FBDD) , Structure-Activity Relationship (SAR) profiling , and as a synthetic precursor for high-affinity chemical probes.
Key Applications
Fragment Screening: Validation of ligandability of GPR119 or LSD1 pockets using NMR or SPR.
Synthetic Intermediate: Core building block for synthesizing potent GPR119 agonists (e.g., BMS-903452 analogs) or dual-target probes.
Negative Control/Competitor: Low-affinity competitor in displacement assays to verify specific binding of complex ligands.
Part 2: Mechanism of Action & Signaling Pathway
Pharmacological Mechanism
The 5-methoxy-2-pyridyl moiety acts as a hydrogen-bond acceptor, while the secondary amine of the piperidine ring provides a critical basic center, often forming a salt bridge with a conserved aspartate residue (e.g., Asp in TM3 of GPCRs).
In GPR119: The scaffold mimics the polar head of lipid amides. Activation leads to G
s coupling, elevating intracellular cAMP and enhancing glucose-dependent insulin secretion (GSIS).
In LSD1: The piperidine ring occupies the substrate binding channel, with the pyridine nitrogen coordinating with FAD or nearby residues to inhibit demethylase activity.
Signaling Pathway Diagram (GPR119)
Caption: GPR119 signaling cascade activated by piperidine-pyridine agonists. The scaffold initiates the Gs-cAMP pathway leading to insulin release.
Part 3: Physicochemical Properties & Handling
Properties Table[2]
Property
Value
Notes
Molecular Weight
192.26 g/mol
Ideal for fragment screening (Rule of 3 compliant).
Formula
C₁₁H₁₆N₂O
Solubility (DMSO)
> 50 mM
Highly soluble. Store stocks at -20°C.
Solubility (Water)
Moderate
pH dependent due to basic piperidine (pKa ~9-10).
LogP
~1.46
Lipophilic enough for cell permeability but low enough for fragment efficiency.
Storage
-20°C, Desiccated
Hygroscopic; protect from moisture.
Preparation of Stock Solutions
Stock Concentration: Prepare a 100 mM stock in anhydrous DMSO.
Calculation: Dissolve 19.2 mg in 1 mL DMSO.
Aliquoting: Aliquot into 50 µL vials to avoid freeze-thaw cycles.
Stability: Stable for 6 months at -20°C. Verify purity by LC-MS if stored longer.
Part 4: Experimental Protocols
Protocol A: Fragment Binding Screening (Ligand-Observed NMR)
Use this protocol to validate direct binding of the scaffold to your target protein (e.g., purified GPR119 or LSD1).
Materials:
Recombinant Target Protein (10–20 µM).
5-Methoxy-2-(piperidin-4-yl)pyridine (Stock: 100 mM in d6-DMSO).
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D2O.
Steps:
Sample Preparation: Prepare a mixture containing 10 µM protein and 200–500 µM ligand (20-50x excess).
Reference Sample: Prepare a control tube with ligand only (no protein).
Measurement: Acquire 1D ¹H NMR spectra (STD-NMR or WaterLOGSY) at 298 K.
Analysis:
STD-NMR: Look for signal enhancement in the aromatic (pyridine) and aliphatic (piperidine) regions in the presence of protein.
WaterLOGSY: Look for a sign change (negative to positive) or intensity reduction indicating binding.
Validation: If binding is observed, titrate increasing concentrations of a known high-affinity competitor (e.g., MBX-2982) to demonstrate displacement.
Protocol B: Functional Derivatization (Synthesis of High-Affinity Probes)
The scaffold itself has low potency (µM range). To create a functional probe (nM range), derivatize the piperidine nitrogen.
Concept: Connect the piperidine NH to a lipophilic "capping group" (e.g., aryl carbamate or pyrimidine) to engage the hydrophobic pocket of GPR119.
Dissolve 5-Methoxy-2-(piperidin-4-yl)pyridine in dry DCM under N₂.
Add Triethylamine and cool to 0°C.
Dropwise add the capping group (e.g., 4-(methylsulfonyl)phenyl chloroformate).
Stir at RT for 2–4 hours.
Quench with water, extract with DCM, and purify via silica flash chromatography.
Expected Outcome: A probe with 100–1000x increased potency (nM activity).
Protocol C: hERG Liability Counter-Screening
Critical Step: Piperidine-pyridine scaffolds are prone to hERG channel blockade, causing cardiotoxicity. Always screen derivatives.
Assay: Automated Patch Clamp (e.g., QPatch) or Flux Assay.
Concentration: Test the scaffold at 10 µM and 30 µM.
Acceptance Criteria:
Safe Fragment: < 20% inhibition at 10 µM.
Risk: > 50% inhibition indicates a need to reduce lipophilicity (lower LogP) or introduce polarity on the capping group.
Part 5: Data Analysis & Interpretation
Interpreting Binding Data
Weak Binding (Kd > 100 µM): Typical for this scaffold. It indicates the "anchor" is correct but lacks the accessory interactions needed for high affinity.
No Binding: Check protein integrity. The basic amine might be repelled if the pocket pH is incorrect. Ensure assay buffer pH is 7.4.
Structure-Activity Relationship (SAR) Insights
5-Methoxy Group: Critical for H-bonding. Removal usually abolishes activity.
Piperidine Nitrogen: Must remain basic or be acylated with a specific geometry. Direct alkylation often reduces potency compared to carbamates/amides in GPR119.
Part 6: References
GPR119 Agonist Discovery (BMS-903452):
Source: Hovila, J. et al. (2014). "Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119." Journal of Medicinal Chemistry.
Source: Wang, J. et al. (2018). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." ACS Medicinal Chemistry Letters.
Application Note: Preclinical In Vivo Characterization of 5-Methoxy-2-(piperidin-4-yl)pyridine (5-MeO-2-PP)
Executive Summary & Strategic Rationale This Application Note details the in vivo experimental design for 5-Methoxy-2-(piperidin-4-yl)pyridine (herein referred to as 5-MeO-2-PP ). Structurally, this molecule represents a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This Application Note details the in vivo experimental design for 5-Methoxy-2-(piperidin-4-yl)pyridine (herein referred to as 5-MeO-2-PP ). Structurally, this molecule represents a "privileged scaffold" frequently utilized in the synthesis of GPCR ligands, particularly 5-HT2C agonists (serotonergic modulation) and GPR40 agonists (metabolic regulation).
Given its status as a high-value New Chemical Entity (NCE) or advanced intermediate, the experimental design must prioritize developability criteria before efficacy. A common failure mode in evaluating such scaffolds is proceeding to efficacy models without validating exposure. Therefore, this guide enforces a "PK-First" logic.
Key Protocol Pillars:
Formulation Integrity: Overcoming the solubility limits of the secondary amine.
Pharmacodynamic (PD) Readout: A representative CNS efficacy model (Food Intake Inhibition) chosen due to the scaffold's structural homology to anorectic 5-HT2C ligands (e.g., Lorcaserin analogs).
Chemical Handling & Formulation Strategy
Challenge: 5-MeO-2-PP contains a basic secondary amine (piperidine) and a lipophilic pyridine ring. It is likely sparingly soluble in neutral water, posing a risk of precipitation in the gut or injection site.
Objective: Create a vehicle that ensures solution stability for >4 hours at room temperature.
Protocol A: Vehicle Selection & Preparation
Parameter
Specification
Rationale
pKa Estimate
~9.5 (Piperidine N)
Requires acidic environment for ionization/solubility.
Preferred Vehicle
20% HP--CD in 50mM Citrate Buffer (pH 4.5)
Cyclodextrin encapsulates the lipophilic core; Citrate maintains ionization.
Alternative
0.5% Methylcellulose / 0.1% Tween-80
Suspension format for high-dose oral gavage (PO) only.
Step-by-Step Formulation (Solution for IV/PO):
Weighing: Accurately weigh the required amount of 5-MeO-2-PP hydrochloride salt (if available) or free base.
Acidification (If Free Base): Add 1 molar equivalent of 1N HCl. Vortex until a clear film forms.
Solubilization: Add 20% w/v (2-Hydroxypropyl)-
-cyclodextrin (HP--CD) pre-dissolved in water.
Buffering: Adjust volume with 50mM Citrate Buffer (pH 4.0–4.5).
Validation: Check pH. It must remain < 5.5 to prevent precipitation of the free base.
Filtration: Sterile filter (0.22
m PVDF) for IV dosing.
Workflow 1: Pharmacokinetic (PK) Profiling
The "Gatekeeper" Experiment
Before any disease model is attempted, you must determine the Half-life (
) and Oral Bioavailability () . This scaffold often exhibits high metabolic clearance via CYP450 oxidation on the piperidine ring.
Experimental Design
Species: Sprague-Dawley Rats (Male, cannulated).
Groups:
Group A: IV Bolus (1 mg/kg).
Group B: PO Gavage (5 mg/kg).
N-number: 3 rats per group (serial sampling).
Sampling Protocol
Dosing: Administer compound at
.
Blood Collection: Collect 200
L blood via jugular vein catheter at:
IV: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
PO: 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 24h.
Processing: Centrifuge at 4000g, 4°C, 10 min. Harvest plasma.
Bioanalysis: LC-MS/MS (MRM mode) using an internal standard (e.g., Verapamil).
Decision Logic:
If
: Stop. Re-design molecule (e.g., fluorination of piperidine) or switch to IP dosing.
If
: Efficacy studies will require continuous infusion or BID/TID dosing.
Workflow 2: Pharmacodynamic (PD) Efficacy Model
Target: CNS Modulation / Anorectic Activity
Given the structural similarity of 5-MeO-2-PP to serotonin receptor ligands, the most robust in vivo validation is the Acute Food Intake Inhibition Model . This model is self-validating: if the compound engages CNS targets (5-HT2C), food intake will drop significantly in fasted animals.
Experimental Setup
Animals: C57BL/6J Mice (Male, 10-12 weeks), single-housed for 5 days prior to study.
Diet: Standard Chow (or High-Fat Diet if testing metabolic resistance).
Fasting: 16-hour overnight fast prior to dosing.
Step-by-Step Protocol
Acclimatization: Handle mice daily (sham dosing) to reduce stress-induced anorexia.
Baseline Measurement: Weigh food hopper (
0.01g) immediately before dosing.
Dosing (T= -30 min):
Vehicle Control (PO).
5-MeO-2-PP Low Dose (10 mg/kg PO).
5-MeO-2-PP High Dose (30 mg/kg PO).
Positive Control (Lorcaserin 10 mg/kg or Sibutramine).
Food Presentation (T=0): Return food hopper to cage 30 minutes post-dose (to align with
).
Data Collection: Weigh food hopper at 1h, 2h, 4h, and 24h post-presentation.
Observation: Monitor for Serotonin Syndrome (tremors, hind-limb abduction, head twitch). This is a critical safety check.
Data Interpretation Table
Outcome
Interpretation
Next Step
No effect on intake
Poor CNS penetration or low potency.
Check Brain/Plasma ratio in PK samples.
Reduced intake + Normal behavior
Success. Specific satiety effect.
Dose-response study & Chronic obesity model.
Reduced intake + Tremors/Sedation
Off-target toxicity (5-HT2A/1A) or sedation.
Run Rotarod test to rule out motor deficits.
Visualization of Experimental Logic
Diagram 1: Formulation & Go/No-Go Logic
This diagram illustrates the critical decision tree for solubilizing the lipophilic amine before in vivo introduction.
Caption: Formulation decision tree ensuring solubility of the lipophilic piperidine scaffold prior to administration.
Diagram 2: In Vivo PK/PD Workflow
This diagram visualizes the temporal relationship between the PK validation and the Efficacy readout.
Caption: Sequential workflow. Phase 2 (Efficacy) is contingent on Phase 1 (PK) confirming CNS exposure.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587.
Wager, T. T., et al. (2010). "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience, 1(6), 435-449.
PubChem Compound Summary. (2024). "5-Methoxy-2-(piperidin-4-yl)pyridine."[1][2] National Center for Biotechnology Information.
Application Note: Purity Assessment of 5-Methoxy-2-(piperidin-4-yl)pyridine via HPLC and TLC
Executive Summary This application note details the analytical protocols for 5-Methoxy-2-(piperidin-4-yl)pyridine , a critical pharmacophore often used in the synthesis of kinase inhibitors and GPCR ligands.[1] Due to th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the analytical protocols for 5-Methoxy-2-(piperidin-4-yl)pyridine , a critical pharmacophore often used in the synthesis of kinase inhibitors and GPCR ligands.[1] Due to the dual basicity of the molecule (pyridine nitrogen, pKa ~4; piperidine nitrogen, pKa ~10-11), standard reverse-phase chromatography often yields severe peak tailing.[2]
This guide provides a High-pH Reverse Phase HPLC method as the gold standard for quantitative purity, ensuring sharp peak shapes and high resolution.[1] A complementary TLC method is provided for rapid reaction monitoring.[1]
Physicochemical Profile & Analytical Strategy
Understanding the molecule's behavior in solution is the prerequisite for successful separation.
Pyridine ring provides strong UV chromophore.[1][2]
The "Silanol Effect" Challenge
The secondary amine in the piperidine ring is the primary source of chromatographic difficulty.[2] On standard C18 columns at acidic pH (pH 2-3), the amine is fully protonated.[2] While this increases solubility, the positive charge interacts with deprotonated silanol groups (
) on the column stationary phase, leading to peak tailing and poor reproducibility.[2]
The Solution: We utilize a High pH (pH > 10) strategy.[2] By operating above the pKa of the piperidine, we suppress ionization, keeping the molecule neutral.[2] This maximizes hydrophobic interaction with the C18 ligand and eliminates silanol cation-exchange, resulting in sharp, symmetric peaks.[2]
Thin-Layer Chromatography (TLC) Protocol
For rapid qualitative assessment and reaction monitoring.
Note: TFA acts as an ion-pairing agent, masking the positive charge of the piperidine to improve peak shape, though retention may be lower than the high pH method.[2]
Method Development Workflow & Logic
The following diagram illustrates the decision-making process for selecting the optimal separation strategy for piperidinyl-pyridines.
Figure 1: Decision tree for HPLC method selection based on stationary phase availability and pKa considerations.
System Suitability & Troubleshooting
To ensure the reliability of the data, the following criteria must be met before running sample batches.
): between the main peak and any nearest impurity.[2]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Silanol interaction (Acidic Method)
Switch to High pH method or add 0.1% TEA to mobile phase.
Split Peaks
Sample solvent incompatibility
Dissolve sample in Mobile Phase A (Buffer) rather than pure MeOH.
Retention Time Drift
pH instability
Ensure buffer is freshly prepared; evaporation of ammonia changes pH.[1]
Ghost Peaks
Carryover
The secondary amine can stick to the injector needle.[1] Use a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid.[1]
References
PubChem. (n.d.).[1][2] 5-Methoxy-2-(piperidin-4-yl)pyridine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][2]
Hansen, K. B., et al. (2024).[2][4] Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines. Journal of Medicinal Chemistry. (Provides analogous HPLC methods for methoxy-phenyl-piperidines).
Muszalska, I., et al. (2014).[2][4] HPLC and TLC methodology for determination or purity evaluation of piperazinyl-pyridine derivatives. Journal of Chemical and Pharmaceutical Research. (Validated methods for structurally similar basic heterocycles).
McCalley, D. V. (2010).[2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (Authoritative source on High pH strategy for amines).[2]
Technical Support Center: 5-Methoxy-2-(piperidin-4-yl)pyridine Stability & Degradation Analysis
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxy-2-(piperidin-4-yl)pyridine. This document provides in-depth, experience-driven guida...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxy-2-(piperidin-4-yl)pyridine. This document provides in-depth, experience-driven guidance on establishing a robust stability testing program and troubleshooting common issues related to its degradation analysis. The protocols and advice herein are grounded in fundamental chemical principles and aligned with global regulatory standards.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions regarding the stability of 5-Methoxy-2-(piperidin-4-yl)pyridine, drawing on the known chemistry of its core scaffolds.
Q1: What are the most likely points of instability on the 5-Methoxy-2-(piperidin-4-yl)pyridine molecule?
A1: Based on its structure, the molecule has three primary areas susceptible to degradation:
The Piperidine Ring: Saturated aliphatic amines like piperidine are prone to oxidation. The nitrogen lone pair can be a target for oxidative agents, potentially leading to N-oxide formation or, more aggressively, ring-opening degradation. The C-N bonds can also be cleaved under certain stress conditions. Studies on piperidine itself show it can react with atmospheric radicals, leading to H-abstraction and the formation of imines or ketones.
The Methoxy Group: The ether linkage of the methoxy group on the pyridine ring can be susceptible to acidic hydrolysis, which would cleave it to form a hydroxyl group (a phenol derivative). This is a classic degradation pathway for aryl ethers.
The Pyridine Ring: While the pyridine ring itself is aromatic and relatively stable, the electron-donating effect of the methoxy group and the link to the piperidine ring can influence its reactivity. The nitrogen atom in the pyridine ring can also be a site for reactions, although it is less basic than the piperidine nitrogen. Extreme conditions could potentially disrupt the aromatic system.
Q2: We are observing an unexpected new peak in our HPLC chromatogram during a preliminary stability study. Where should we start our investigation?
A2: An unexpected peak indicates a degradation product or an impurity. A systematic approach is crucial:
First, confirm it's a degradant. Analyze a sample of your initial, unstressed starting material (Time 0). If the peak is absent, it is likely a degradation product.
Characterize the peak using LC-MS. The primary goal is to get the mass-to-charge ratio (m/z) of the new peak. This is the most critical piece of information for hypothesizing a structure.
An increase of +16 Da often suggests oxidation (e.g., N-oxide formation on the piperidine).
A decrease of -14 Da could indicate demethylation of the methoxy group to a hydroxyl group.
A decrease of -2 Da might suggest the formation of a double bond (an imine) in the piperidine ring through dehydrogenation.
Review your stress conditions. The nature of the stressor provides clues. Was the sample exposed to an oxidizing agent? Strong acid? High heat? This context helps narrow down the possibilities. For example, acid stress would point towards hydrolysis of the methoxy group.
Q3: What are the mandatory first steps when designing a formal stability study for this compound?
A3: A formal stability study must be well-planned and compliant with regulatory expectations. The foundational steps are:
Develop and Validate a Stability-Indicating Analytical Method: This is non-negotiable. You need a method, typically HPLC, that can separate the parent compound from all potential degradation products. This method must be validated according to ICH Q2(R1) guidelines, proving its specificity, accuracy, precision, linearity, and robustness.
Conduct Forced Degradation Studies: Before starting long-term studies, you must understand the molecule's degradation pathways. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradants. These studies are essential for proving the "stability-indicating" nature of your analytical method.
Define the Stability Protocol: Based on ICH Q1A(R2) guidelines, you must define the storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated), testing time points, batches to be tested, and the container closure system to be used.
This section provides solutions to specific problems you may encounter during your analysis.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing) for the Parent Compound in RP-HPLC
The basic piperidine and pyridine nitrogens are interacting with residual acidic silanols on the C18 column.
1. Lower the mobile phase pH: Use an acidic modifier like 0.1% formic acid or phosphoric acid to ensure both nitrogens are fully protonated. This minimizes secondary interactions with the stationary phase. 2. Use a "base-deactivated" column: Modern columns are often end-capped or use novel silica chemistry to reduce silanol activity. 3. Consider HILIC: If the compound is highly polar, Hydrophilic Interaction Liquid Chromatography may provide better retention and peak shape.
Multiple Degradation Peaks Observed Under Oxidative Stress (e.g., H₂O₂)
The molecule has multiple sites susceptible to oxidation (piperidine N, pyridine N, potentially the ring itself). This can lead to a complex mixture of N-oxides, hydroxylated species, or ring-opened products.
1. Reduce Stress Severity: Decrease the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 0.5%) or shorten the exposure time. The goal is to achieve 5-20% degradation, not complete destruction. 2. Use a Gradient Method: A shallow gradient elution in your HPLC method will be necessary to resolve closely eluting, polar degradation products. 3. Employ LC-MS/MS: Use mass spectrometry to identify the primary degradation products and focus your analytical method development on separating those key species from the parent compound.
Assay Value is Unstable and Decreases Rapidly Even Under Mild Conditions
1. Catalytic Degradation: Trace metals in your glassware or reagents could be catalyzing the oxidation of the piperidine ring. 2. Adsorption to Container: The basic nature of the compound might lead to adsorption onto acidic glass surfaces, especially at low concentrations.
1. Use Metal Chelators: Add a small amount of EDTA to your sample diluent to chelate any trace metal ions. 2. Use Silanized Glassware or Polypropylene Vials: This minimizes surface interactions. 3. Re-evaluate Solvents: Ensure solvents are free of peroxides, which can initiate oxidative degradation.
No Degradation Observed Under Photostability Testing (ICH Q1B)
The compound may be intrinsically photostable, or the experimental setup may be inadequate. The chromophore (methoxy-pyridine) absorbs UV light, so some potential for photolytic degradation exists.
1. Confirm Energy Exposure: Ensure your photostability chamber is calibrated and delivering the required total illumination (≥ 1.2 million lux hours) and near UV energy (≥ 200 watt hours/m²). 2. Test in Solution: If solid-state testing shows no degradation, test the compound in a solution (e.g., water, methanol). Molecules are often more labile in solution. 3. Accept the Result: If, after rigorous testing, no degradation is seen, the molecule can be classified as photostable. Document your experimental conditions thoroughly.
Section 3: Key Experimental Protocols
These protocols provide a starting point for your investigations. Always prioritize safety and wear appropriate Personal Protective Equipment (PPE).
Objective: To generate potential degradation products and establish the intrinsic stability profile of 5-Methoxy-2-(piperidin-4-yl)pyridine.
Caption: Workflow for Forced Degradation Studies.
Methodology:
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at similar time points. Neutralize with HCl before analysis.
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.
Thermal Degradation:
Solution: Heat the stock solution at 80°C.
Solid: Place a few milligrams of the solid compound in a vial and heat at 80°C.
Analyze at 24 and 48 hours.
Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B. Include a dark control.
Analysis: Analyze all stressed samples, alongside an unstressed control, using a developed HPLC method. Aim for 5-20% degradation of the main peak for optimal results.
Protocol 2: Initial HPLC Method Development
Objective: To develop a baseline reversed-phase HPLC method capable of separating the parent compound from potential degradation products.
Caption: HPLC Method Development Logic Flow.
Starting Conditions:
Column: C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm (for HPLC).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).
Column Temperature: 30°C.
Detection: UV-Vis Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the compound's λmax).
Scouting Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Injection: Inject a mixture of the unstressed drug and aliquots from the forced degradation samples that show significant degradation. This ensures you are challenging the method with the actual degradants.
Optimization: If resolution is poor, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks. The use of methanol instead of acetonitrile, or a different pH modifier (e.g., phosphate buffer), can also be explored to alter selectivity.
Section 4: Predicted Degradation Pathway
The following diagram illustrates the most probable degradation pathways for 5-Methoxy-2-(piperidin-4-yl)pyridine based on its chemical structure and established degradation mechanisms of related compounds.
Caption: Predicted Degradation Pathways for the Compound.
This diagram is a predictive tool. The actual degradants must be confirmed experimentally using techniques like LC-MS and, if necessary, isolated and characterized by NMR.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. [Link]
Q1A(R2) Guideline. International Council for Harmonisation. [Link]
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. The Planetary Science Journal. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
What is the stability of piperidine? Biosynce Blog. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
**Common Degradative P
Optimization
Technical Support Center: Scaling Up 5-Methoxy-2-(piperidin-4-yl)pyridine Production
An in-depth guide for researchers, scientists, and drug development professionals on overcoming the challenges associated with the large-scale synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine. Introduction 5-Methoxy-2-(...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on overcoming the challenges associated with the large-scale synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine.
Introduction
5-Methoxy-2-(piperidin-4-yl)pyridine is a crucial heterocyclic building block in medicinal chemistry, forming the core of numerous drug candidates targeting a range of conditions, from neurological disorders to metabolic diseases.[1] While its synthesis is well-documented on a laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and process robustness.
This technical support guide, designed for process chemists and development scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common hurdles encountered during the scale-up of its production. Our approach is grounded in mechanistic understanding and field-proven strategies to ensure a self-validating and efficient process.
Common Synthetic Workflow
The most prevalent synthetic route involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by the deprotection of the piperidine nitrogen. This strategy is often favored due to the commercial availability of the starting materials.[2][3]
Caption: General Synthetic Workflow for 5-Methoxy-2-(piperidin-4-yl)pyridine.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during synthesis and scale-up.
Part 1: Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and piperidine rings is the cornerstone of the synthesis. Its efficiency is paramount for the overall process viability.
Question 1: My Suzuki coupling reaction shows low or stalled conversion at scale. What are the primary causes and how can I optimize it?
Answer: Low conversion in Suzuki reactions is a common scale-up issue, often stemming from factors that are less impactful at the bench. The main areas to investigate are the catalyst system, reaction conditions, and reagent quality.
Catalyst System (Palladium & Ligand): The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ might work on a small scale, more robust and active catalyst systems are often required for electron-rich pyridines.[4] Buchwald ligands, for instance, are designed to accelerate oxidative addition and are often effective for challenging substrates.[4]
Expertise & Causality: The methoxy group on the pyridine ring is an electron-donating group, which can slow down the initial oxidative addition step of the palladium catalyst to the C-Br bond.[4] Highly active, electron-rich phosphine ligands can facilitate this otherwise difficult step.
Base Selection and Quality: The base is not just a stoichiometric reagent; its physical properties and solubility are critical. Potassium carbonate (K₂CO₃) is common, but potassium phosphate (K₃PO₄) can be more effective in some cases, especially in anhydrous conditions where a small amount of water may be beneficial.[4] Ensure the base is a fine, free-flowing powder to maximize surface area and reactivity.
Solvent and Degassing: Inadequate removal of dissolved oxygen is a primary cause of catalyst deactivation (formation of inactive Pd black). On a larger scale, methods like freeze-pump-thaw are impractical. Sparging the solvent mixture (e.g., dioxane/water, 2-MeTHF/water) with an inert gas like argon or nitrogen for an extended period (30-60 minutes) before adding the catalyst is essential.[5]
Temperature Control: Ensure consistent heating. Localized overheating can lead to catalyst decomposition, while temperatures that are too low will result in slow reaction rates.
To a reactor purged with nitrogen, add 2-bromo-5-methoxypyridine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and finely ground potassium phosphate (K₃PO₄, 2.5 eq).
Add a 4:1 mixture of 2-MeTHF and water that has been previously sparged with nitrogen for at least 1 hour.
Add the pre-catalyst, such as XPhos Pd G3 (0.5 - 1.0 mol%).
Heat the mixture to 95-100 °C with vigorous stirring for 12-24 hours.
Monitor the reaction progress by HPLC or LC-MS. Upon completion, cool the reaction, separate the layers, and proceed with work-up.
Question 2: I'm observing significant amounts of 5-methoxypyridine (from debromination) and/or bipiperidine (from homo-coupling) byproducts. How can these be minimized?
Answer: These side reactions point towards issues with the catalytic cycle, specifically competing pathways that are favored under sub-optimal conditions.
Debromination: This occurs when the aryl halide is reduced instead of coupled. It is often caused by a slow transmetalation step relative to reductive elimination or by catalyst degradation.
Solution: Ensure your boronic ester is of high quality and purity. Old or degraded boronic esters can be a source of protic impurities. Using a stronger base (like K₃PO₄) or a more active ligand system can accelerate the desired transmetalation step.
Homo-coupling: The formation of bipiperidine from the boronic ester is often promoted by the presence of oxygen.
Solution: This strongly indicates insufficient degassing of the reaction mixture. Re-evaluate your inerting and sparging procedures to ensure a truly anaerobic environment before and during the reaction.[5]
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling issues.
Part 2: N-Boc Deprotection and Purification
The final deprotection and purification steps are critical for achieving the required purity profile for the final product.
Question 3: The N-Boc deprotection is sluggish or incomplete, even with excess acid. How can I ensure complete removal?
Answer: Incomplete deprotection is typically a result of insufficient acid strength, concentration, or reaction time, especially when dealing with the basic pyridine nitrogen which can consume some of the acid.
Reagent Choice & Equivalents: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is common in peptide chemistry, for bulk synthesis, using a solution of HCl in a solvent like isopropanol (IPA) or 1,4-dioxane is often more cost-effective and provides a crystalline hydrochloride salt directly.[8] Ensure you are using at least 2-3 equivalents of acid to account for both the Boc group removal and salt formation with the two nitrogen atoms in the product.
Reaction Conditions: Most Boc deprotections are run at room temperature. If the reaction is slow, gently warming the mixture to 30-40 °C can significantly increase the rate.
Water Content: The presence of excess water can hydrolyze the tert-butyl carbocation intermediate back to the starting material. Ensure you are using anhydrous solvents and reagents.
Experimental Protocol: Robust N-Boc Deprotection with HCl
Dissolve the N-Boc protected intermediate (1.0 eq) in isopropanol (5-10 volumes).
Slowly add a 4M solution of HCl in 1,4-dioxane (3.0 eq) at room temperature.
Stir the mixture for 4-6 hours, monitoring for completion by HPLC or TLC. The product hydrochloride salt will often precipitate from the solution.
Once complete, the solid can be isolated by filtration, washed with a cold, non-polar solvent like MTBE or heptane, and dried under vacuum.
Question 4: Purification of the final free base is challenging due to its high polarity and basicity, leading to streaking on silica gel columns. What are better large-scale purification methods?
Answer: Chromatographic purification of basic amines at scale is often inefficient and costly. Crystallization, particularly via salt formation, is the preferred industrial method.
Salt Formation: The product has two basic nitrogen atoms and can readily form salts (e.g., hydrochloride, hydrobromide, or tosylate). Converting the crude free base to its hydrochloride salt often yields a stable, crystalline solid that can be easily purified by recrystallization from a suitable solvent system like ethanol/MTBE or isopropanol/heptane. The salt can then be used directly or neutralized in a later step if the free base is required.[9]
Distillation: As a relatively small molecule, vacuum distillation may be a viable option for purifying the free base if it is thermally stable. This can be a highly effective method for removing non-volatile impurities.
Extraction Work-up: A carefully designed acidic/basic extraction can remove many impurities. Extract the crude product into an acidic aqueous solution, wash the aqueous layer with an organic solvent (like MTBE) to remove non-basic impurities, and then basify the aqueous layer and extract the pure free base back into an organic solvent (like DCM or EtOAc).
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of the Suzuki reaction?
The most critical parameters are temperature, agitation rate, and inert atmosphere control. Inconsistent temperature can lead to side reactions, poor agitation can cause localized concentration issues and poor mixing of the biphasic system, and oxygen ingress will kill the catalyst. Continuous monitoring of these parameters is essential for a reproducible process.
Q2: How can I ensure the quality of my N-Boc-4-(boronic ester)piperidine starting material?
This reagent can degrade over time, especially if exposed to moisture, leading to the formation of the corresponding boronic acid and other impurities. Store it under an inert atmosphere at low temperatures. Before use in a large-scale campaign, it is advisable to test its purity by NMR and verify its reactivity on a small scale.
Q3: What are the key safety considerations for this process at scale?
Handling large quantities of flammable solvents like dioxane or 2-MeTHF requires proper grounding and inerting of reactors to prevent static discharge and fires. The use of strong, corrosive acids like TFA or HCl solutions requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers). Palladium catalysts, while used in small amounts, can be pyrophoric under certain conditions, especially after filtration, and should be handled with care.
Q4: Are there alternative synthetic routes that avoid a palladium-catalyzed step?
Yes, alternative strategies exist, though they may involve more steps. One approach could involve the synthesis of a 5-methoxypyridine-2-carboxaldehyde, followed by a condensation reaction with a piperidine derivative and subsequent reduction. Another route could utilize a directed ortho-lithiation of 3-methoxypyridine followed by quenching with a suitable piperidine-based electrophile. However, the Suzuki coupling route generally remains the most convergent and efficient strategy.[10][11]
References
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
Carpino, L. A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Retrieved from [Link]
ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
365 EZ PURE WATER. (n.d.). Purification Methods. Retrieved from [Link]
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
University of Chicago. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
ResearchGate. (2025, August 6). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]
Aquablu. (n.d.). Methods to purify and filter water. Retrieved from [Link]
National Institutes of Health. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]
Boyd Biomedical. (2021, November 10). Water Purification Methods for Pharmaceutical Uses. Retrieved from [Link]
E-RESEARCHCO. (2019, January 18). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved from [Link]
National Institutes of Health. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]
PubMed. (2009, August 1). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Retrieved from [Link]
ChemRxiv. (2023, January 31). Accelerated Chemical Reaction Optimization using Multi-Task Learning. Retrieved from [Link]
ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
Technical Support Center: Enhancing Analytical Separations of 5-Methoxy-2-(piperidin-4-yl)pyridine
Welcome to the technical support center for the analytical separation of 5-Methoxy-2-(piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical separation of 5-Methoxy-2-(piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-resolution separations of this compound and its related substances. Drawing from extensive field experience and established chromatographic principles, this resource aims to be your first point of reference for overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when developing a separation method for 5-Methoxy-2-(piperidin-4-yl)pyridine.
Q1: What are the key chemical properties of 5-Methoxy-2-(piperidin-4-yl)pyridine that influence its analytical separation?
A1: Understanding the physicochemical properties of 5-Methoxy-2-(piperidin-4-yl)pyridine is fundamental to developing a robust analytical method. Key characteristics include:
Basic Nature: The presence of the piperidine and pyridine nitrogen atoms makes the molecule basic. This is a critical factor in reverse-phase HPLC, as it can lead to strong interactions with residual silanol groups on the stationary phase, often resulting in poor peak shape (tailing).[1][2]
Polarity: The methoxy group and the nitrogen atoms contribute to the molecule's overall polarity. This will influence its retention behavior in both reverse-phase and normal-phase chromatography. Pyridine and its derivatives are generally hydrophilic compounds.[3][4]
Potential for Chirality: While 5-Methoxy-2-(piperidin-4-yl)pyridine itself is not chiral, derivatives or related impurities could be. If stereoisomeric purity is a concern for a related compound, chiral separation techniques may be necessary.[5][6][7]
UV Absorbance: The pyridine ring contains a chromophore, allowing for detection by UV-Vis spectrophotometry. A wavelength of around 254 nm is often a good starting point for detection of pyridine-containing compounds.[8]
Q2: What is the most common analytical technique for the separation of 5-Methoxy-2-(piperidin-4-yl)pyridine and its impurities?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and versatile technique for the analysis of pharmaceutical compounds like 5-Methoxy-2-(piperidin-4-yl)pyridine.[8][9][10] It offers excellent resolving power and is compatible with a wide range of detectors, including UV-Vis and mass spectrometry (MS). Gas chromatography (GC) could also be a possibility, but the relatively low volatility of this compound might require derivatization.[11]
Q3: I am seeing significant peak tailing for my main compound. What is the likely cause and how can I fix it?
A3: Peak tailing is a common issue when analyzing basic compounds like 5-Methoxy-2-(piperidin-4-yl)pyridine by RP-HPLC.[1][12] The primary cause is secondary interactions between the basic nitrogen atoms of your analyte and acidic free silanol groups on the surface of the silica-based stationary phase.[1] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
To mitigate this, you can:
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1]
Use a Mobile Phase Additive: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can "shield" the silanol groups from your analyte.[2][13]
Select a Modern, End-Capped Column: Newer "Type B" silica columns are highly end-capped, meaning most of the free silanol groups have been chemically deactivated, leading to significantly improved peak shape for basic compounds.[1]
Troubleshooting Guide: Enhancing Resolution
Achieving adequate resolution between the main peak and its impurities is crucial for accurate quantification and purity assessment. This section provides a systematic approach to troubleshooting and improving resolution.
Problem: Poor resolution between 5-Methoxy-2-(piperidin-4-yl)pyridine and a closely eluting impurity.
When faced with co-eluting or poorly resolved peaks, a logical, step-by-step approach is necessary. The resolution in chromatography is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[14]
Step 1: Optimize Retention Factor (k)
The retention factor is a measure of how long the analyte is retained on the column. A good starting point is to have a k value between 2 and 10 for the main peak.[15]
Q: My peaks are eluting too early (low k). How can I increase retention and potentially improve resolution?
A: To increase the retention factor in RP-HPLC:
Decrease the Organic Solvent Percentage: In a reverse-phase system, water is the weak solvent and organic solvents like acetonitrile or methanol are the strong solvents. Reducing the proportion of the organic solvent in your mobile phase will increase the retention time of your analytes, providing more opportunity for separation.[14][16]
Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if it improves the separation of your critical pair.[14]
Parameter
Recommendation
Rationale
Retention Factor (k)
Aim for 2 < k < 10
Provides a good balance between resolution and analysis time.[15]
Mobile Phase Strength
Decrease organic solvent %
Increases retention and allows for more interaction with the stationary phase.[16]
Step 2: Enhance Selectivity (α)
Selectivity is the most powerful tool for improving resolution. It describes the ability of the chromatographic system to distinguish between two analytes.[14]
Q: Adjusting the mobile phase strength isn't enough to resolve my peaks. What else can I do to improve selectivity?
A: To enhance selectivity:
Modify Mobile Phase pH: Since 5-Methoxy-2-(piperidin-4-yl)pyridine and its potential impurities are basic, their degree of ionization will be highly dependent on the mobile phase pH. Adjusting the pH can alter the polarity of the analytes differently, leading to changes in retention and improved separation.[16] It is generally recommended to work at a pH at least 2 units away from the pKa of the analyte to ensure a single ionic form.[13]
Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a different stationary phase. For aromatic compounds like this, a phenyl or diphenyl phase can offer different selectivity compared to a standard C18 column due to π-π interactions.[14]
Adjust Temperature: Changing the column temperature can affect the selectivity of the separation. Lowering the temperature generally increases retention and can sometimes improve resolution.[17]
Parameter
Recommendation
Rationale
Mobile Phase pH
Adjust pH to alter analyte ionization
Can significantly change the relative retention of ionizable compounds.[16]
Stationary Phase
Try a Phenyl or Diphenyl column
Offers different selectivity for aromatic compounds through π-π interactions.[14]
Temperature
Vary between 25°C and 40°C
Can influence selectivity and retention times.[18]
Step 3: Increase Column Efficiency (N)
Column efficiency refers to the sharpness of the chromatographic peaks. Higher efficiency leads to narrower peaks and better resolution.
Q: My peaks are broad, which is limiting my resolution. How can I improve column efficiency?
A: To increase column efficiency:
Use a Longer Column: A longer column provides more theoretical plates, leading to narrower peaks. However, this will also increase analysis time and backpressure.[18]
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) offer significantly higher efficiency. This often requires an ultra-high-performance liquid chromatography (UHPLC) system capable of handling the higher backpressures.[17]
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to prevent peak broadening.[12][15]
Parameter
Recommendation
Rationale
Column Length
Increase column length (e.g., 150 mm to 250 mm)
Increases the number of theoretical plates, leading to narrower peaks.[15]
Particle Size
Use a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm)
Smaller particles provide more efficient packing and better mass transfer.[17]
System Connections
Use short, narrow-bore tubing
Minimizes peak dispersion outside of the column.[12]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the analysis of 5-Methoxy-2-(piperidin-4-yl)pyridine.
Caption: Troubleshooting workflow for enhancing analytical resolution.
Advanced Topic: Chiral Separation
Q: My sample may contain stereoisomers of a related impurity. How do I approach chiral separation?
A: If you need to separate enantiomers, a specialized chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including those with piperazine or piperidine cores.[6][7]
Recommended Starting Point for Chiral Method Development:
Column: A column with a cellulose or amylose-based CSP. For example, a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel has shown good performance for similar compounds.[6]
Mobile Phase: Normal-phase chromatography using a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point for chiral separations on polysaccharide-based CSPs. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve the peak shape of basic compounds.
Detection: UV detection at an appropriate wavelength.
The development of a chiral separation method often requires screening of different CSPs and mobile phase compositions to find the optimal conditions.
References
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. [Link]
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
Troubleshooting unexpected experimental outcomes with 5-Methoxy-2-(piperidin-4-yl)pyridine
Welcome to the technical support center for 5-Methoxy-2-(piperidin-4-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experime...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Methoxy-2-(piperidin-4-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes involving this versatile building block. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the success of your research.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 5-Methoxy-2-(piperidin-4-yl)pyridine in a question-and-answer format.
Issue 1: Low Yield or Stalled N-Alkylation/N-Acylation of the Piperidine Ring
Question: I am attempting to perform an N-alkylation (or N-acylation) on the piperidine nitrogen of 5-Methoxy-2-(piperidin-4-yl)pyridine, but I am observing very low conversion to my desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in N-functionalization reactions of the piperidine moiety are a common challenge and can arise from several factors. Here is a step-by-step guide to diagnose and resolve the issue.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield N-alkylation/acylation.
Detailed Troubleshooting Protocol:
Re-evaluate Your Base: The basicity of the piperidine nitrogen (pKa of the conjugate acid is ~11.2) is significant.[1] If you are using a base that is not strong enough to deprotonate any generated acid (e.g., from an alkyl halide reaction), the reaction can stall. Conversely, a nucleophilic base could compete with the piperidine nitrogen.
Recommendation: For alkylations with alkyl halides, consider using a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For acylations with acyl chlorides, a hindered base like DIPEA or 2,6-lutidine is often effective.
Assess Solvent and Solubility: 5-Methoxy-2-(piperidin-4-yl)pyridine and its salts may have limited solubility in certain organic solvents. If your reactants are not fully dissolved, the reaction will be slow and incomplete.
Recommendation: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) to improve solubility.
Check Reagent Quality: Alkylating and acylating agents can degrade over time, especially if they are sensitive to moisture.
Recommendation: Use freshly opened or purified reagents. For acylations, consider generating the acyl chloride in situ from the corresponding carboxylic acid using oxalyl chloride or thionyl chloride, followed by immediate use.
Optimize Reaction Temperature and Time: These reactions may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no progress is observed at room temperature after a few hours, gradually increase the temperature (e.g., to 50-80 °C) and continue monitoring.[2]
Issue 2: Unexpected Side Products in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using 5-Methoxy-2-(piperidin-4-yl)pyridine as a coupling partner in a Suzuki or Buchwald-Hartwig reaction and observing significant formation of homo-coupled byproducts and/or low conversion. What could be the issue?
Answer: The pyridine ring can be challenging in cross-coupling reactions. The nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting cross-coupling reactions.
Detailed Optimization Protocol:
Ligand Selection: The choice of ligand is critical when working with pyridine-containing substrates.
Recommendation: Utilize bulky, electron-rich phosphine ligands. For Suzuki couplings, consider ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands from the Buchwald or Hartwig families are specifically designed for such transformations.
Catalyst Loading: Due to potential coordination of the pyridine nitrogen to the palladium center, a higher catalyst loading may be necessary.
Recommendation: If you are using 1-2 mol% of the palladium catalyst, consider increasing the loading to 5 mol%.
Reaction Conditions: The base and solvent system can significantly influence the outcome.
Recommendation: Screen a panel of conditions. For the base, compare potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). For the solvent, test toluene, 1,4-dioxane, and mixtures of THF with water. Thoroughly degas the reaction mixture to prevent oxidation of the catalyst.
Issue 3: Difficulty in Product Purification and Isolation
Question: My reaction appears to be successful by LC-MS, but I am struggling to isolate a pure product. The compound seems to be very polar and/or I observe discoloration.
Answer: The basic nitrogens in 5-Methoxy-2-(piperidin-4-yl)pyridine and its derivatives can make purification by standard silica gel chromatography challenging, and the compound may be prone to oxidation.
Purification Strategy and Rationale:
Problem
Potential Cause
Recommended Solution
Scientific Rationale
Streaking on TLC/Poor Separation on Silica Gel
The basic nitrogen atoms interact strongly with the acidic silica gel surface.
1. Add a small amount of a basic modifier (e.g., 1% triethylamine or ammonia in methanol) to the eluent.[3] 2. Use a different stationary phase like alumina (basic or neutral).
The basic modifier neutralizes the acidic silanol groups on the silica surface, reducing tailing and improving peak shape. Alumina provides a non-acidic surface for separation.
Product is Water-Soluble
The protonated form of the molecule is highly polar.
Perform an aqueous workup with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH) to a pH > 10 before extraction with an organic solvent like dichloromethane or ethyl acetate.
Basifying the aqueous layer ensures the product is in its free-base form, which is less polar and more soluble in organic solvents, facilitating efficient extraction.
Product Discoloration (Yellowing)
Oxidation of the pyridine or piperidine ring.
1. Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light. 2. During workup and purification, minimize exposure to air and heat.
Pyridine derivatives can be susceptible to oxidation, leading to colored impurities.[4][5] An inert atmosphere and protection from light minimize degradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Methoxy-2-(piperidin-4-yl)pyridine?
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption.[6]
Q2: Is this compound stable to strongly acidic or basic conditions?
A2: The methoxy group on the pyridine ring could potentially be cleaved under strongly acidic conditions (e.g., HBr, HI) at elevated temperatures. The piperidine and pyridine nitrogens will be protonated in acid. The compound is generally stable to moderately basic conditions.
Q3: Can I perform electrophilic aromatic substitution on the pyridine ring?
A3: Electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom.[7] Reactions like nitration or halogenation would likely require harsh conditions and may lead to a mixture of products or reaction at the piperidine nitrogen if it is unprotected. Activation of the pyridine ring as an N-oxide can facilitate electrophilic substitution.[7]
Q4: What are the expected ¹H NMR chemical shifts for the key protons?
A4: While the exact shifts will depend on the solvent and any substituents, you can generally expect the following: The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy group will be a singlet around δ 3.8-4.0 ppm. The piperidine protons will be in the aliphatic region (typically δ 1.5-3.5 ppm).
III. References
PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Retrieved from [Link]
Derese, S. (n.d.). Pyridines. University of Nairobi. Retrieved from [Link]
Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Retrieved from
PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Niwa, H., Sato, S., Hashimoto, T., Matsuno, K., & Umehara, T. (2020). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. International Journal of Molecular Sciences, 21(21), 8285. Retrieved from [Link]
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
ResearchGate. (n.d.). PERKIN. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Baran Laboratory. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
UPCommons. (n.d.). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. Retrieved from [Link]
PubMed. (2013, July 15). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (2026, February 8). Pyridine Ring Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
Semantic Scholar. (2008, March 18). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Retrieved from [Link]
PubChemLite. (n.d.). 5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine. Retrieved from [Link]
ResearchGate. (n.d.). Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Retrieved from [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
ChemRxiv. (2026, February 3). A Modular Approach to meta-Fluorinated Pyridines. Retrieved from [Link]
MDPI. (n.d.). Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. Retrieved from [Link]
YouTube. (2024, November 4). Catalyst's HSC Chemistry 2024 Examination ANSWERS (Worked Solutions). Retrieved from [Link]
The following guide details the validation of 5-Methoxy-2-(piperidin-4-yl)pyridine as a biological probe, focusing on its primary pharmacophore activity at the 5-HT2C receptor and its utility as a scaffold for GPR119 lig...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the validation of 5-Methoxy-2-(piperidin-4-yl)pyridine as a biological probe, focusing on its primary pharmacophore activity at the 5-HT2C receptor and its utility as a scaffold for GPR119 ligands.[1]
5-Methoxy-2-(piperidin-4-yl)pyridine represents a "privileged structure" in medicinal chemistry, serving as a potent bioisostere for serotonin (5-HT). Its structural logic dictates its primary biological activity:[1][2]
Pharmacophore Analysis (5-HT2C):
The Pyridine ring mimics the indole ring of serotonin.[1]
The 5-Methoxy group is electronically and spatially analogous to the 5-hydroxyl group of serotonin, critical for hydrogen bonding in the orthosteric binding pocket.[1]
The Piperidine nitrogen mimics the ethylamine side chain of serotonin, interacting with the conserved Aspartate residue (Asp3.[1]32) in the GPCR transmembrane domain.[1]
Scaffold Analysis (GPR119):
This structure is also a validated "head group" for GPR119 agonists (e.g., BMS-903452 analogs), where the piperidine nitrogen is typically derivatized with a lipophilic carbamate or heteroaryl tail to achieve nanomolar potency.[1]
Validation Strategy:
To validate this molecule, you must distinguish between specific agonism (5-HT2C) and scaffold potential (GPR119).[1] This guide prioritizes the 5-HT2C pathway as the most likely target for the underivatized small molecule.[1]
Comparative Analysis: Performance vs. Standard Agonists
When validating 5-Methoxy-2-(piperidin-4-yl)pyridine, benchmark its performance against established 5-HT2C tools to determine its efficacy (
I]-DOI (Agonist radioligand) or [H]-Mesulergine (Antagonist radioligand).[1] Note: Agonist radioligands are preferred to detect high-affinity agonist states.
Protocol:
Incubate membranes with radioligand (e.g., 0.5 nM) and varying concentrations of 5-Methoxy-2-(piperidin-4-yl)pyridine (
Experiment B: Critical Counter-Screens (Safety Profiling)
You must prove selectivity against 5-HT2A (hallucinogenic potential) and 5-HT2B (cardiac valvulopathy risk).[1]
Acceptance Criteria: Selectivity ratio (
2A / 2C) should be >100-fold for a viable drug candidate, though >10-fold is acceptable for a research probe.[1]
Phase 2: Functional Validation (The "Trigger")
Objective: Prove the molecule activates the receptor (Agonist) rather than blocking it (Antagonist).[1]
Pathway: 5-HT2C couples to
, leading to PLC activation and Calcium release.
Protocol: FLIPR Calcium Flux Assay
Cell Line: CHO-K1 cells expressing recombinant human 5-HT2C.
Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye (45 min, 37°C).
Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.
Data Analysis: Plot RFU vs. Log[Concentration] to determine
and (relative to 5-HT).
Protocol: IP-One HTRF Assay (Alternative)
Use if calcium signals are transient.[1] Measures accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
Phase 3: In Vivo Proof of Concept (The "Behavior")
Objective: Confirm CNS penetration and physiological effect.[1]
Rationale: 5-HT2C activation in the POMC neurons of the arcuate nucleus suppresses appetite.[1]
Method:
Fast male Sprague-Dawley rats for 18-24 hours.
Administer Vehicle, Positive Control (Lorcaserin 3 mg/kg), and Test Compound (1, 3, 10 mg/kg PO/IP).[1]
Present pre-weighed food.
Measure food intake at 1h, 2h, and 4h.
Validation: Significant reduction in food intake without sedation (measure locomotor activity to rule out toxicity).
Mechanistic Visualization
The following diagram illustrates the validated signaling pathway for 5-Methoxy-2-(piperidin-4-yl)pyridine acting as a 5-HT2C agonist.
Caption: Signal transduction pathway for 5-HT2C agonism.[1][3] The ligand binds the orthosteric site, activating Gq-protein mediated calcium release, ultimately driving satiety signals.[1]
Troubleshooting & Selectivity Optimization
If the molecule shows weak activity at 5-HT2C, consider the Secondary Hypothesis (GPR119) .[1]
Scenario: High binding affinity but low functional efficacy (Antagonist/Partial Agonist).[1]
Action: Check for "functional selectivity" (Beta-arrestin recruitment vs. G-protein).[1]
Scenario: Weak binding at 5-HT2C (>1 µM).
Action: The molecule may be a GPR119 Scaffold .[1]
GPR119 Validation: Derivatize the piperidine nitrogen with a carbamate (e.g., tert-butyl carbamate or a pyrimidine group).[1] Test in a cAMP HTRF assay (GPR119 couples to Gs). The free amine is often a weak precursor, while the carbamate derivative is the active agonist.[1]
References
Vertex AI Search . (2025).[1] Comparison of 5-HT2C agonists WAY-163909 vs 5-Methoxy-2-(piperidin-4-yl)pyridine. 4
Journal of Medicinal Chemistry . (2014). Discovery of GPR119 Agonists (BMS-903452) containing pyridone/pyridine scaffolds. 5
PubChem . (2025).[1] 5-Methoxy-2-(piperidin-4-yl)pyridine (CID 82656476) Structure and Activity. 6
MDPI . (2023). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. 7[1][8][9]
Wikipedia . (2025).[1] 5-HT2C receptor agonist: Discovery and Mechanism. 10
A Comparative Analysis of 5-Methoxy-2-(piperidin-4-yl)pyridine and its Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine and piperidine scaffolds are foundational elements in the design of novel therapeutics.[1][2][3] This guide provides a comparative analysis of 5-Methoxy-2-(pip...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the pyridine and piperidine scaffolds are foundational elements in the design of novel therapeutics.[1][2][3] This guide provides a comparative analysis of 5-Methoxy-2-(piperidin-4-yl)pyridine, a heterocyclic compound of interest, and its structurally similar analogs. We will delve into their synthesis, structure-activity relationships (SAR), and pharmacological profiles, with a particular focus on their potential as enzyme inhibitors and receptor modulators. This analysis is supported by experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their research endeavors.
Introduction to the 5-Methoxy-2-(piperidin-4-yl)pyridine Scaffold
5-Methoxy-2-(piperidin-4-yl)pyridine is a molecule that combines the key structural features of a methoxy-substituted pyridine ring and a piperidine moiety.[4] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the piperidine ring, its saturated counterpart, are prevalent in a vast number of pharmaceuticals due to their ability to engage in various biological interactions.[1][3] The methoxy group can influence the electronic properties of the pyridine ring and participate in hydrogen bonding, while the piperidine group can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.
While specific pharmacological data for 5-Methoxy-2-(piperidin-4-yl)pyridine is not extensively available in the public domain, its structural motifs are present in compounds targeting a range of biological entities. This guide will, therefore, focus on a comparative analysis with well-characterized analogs to infer its potential therapeutic applications and guide future research.
Comparative Analysis with Structurally Similar Compounds
To understand the potential of 5-Methoxy-2-(piperidin-4-yl)pyridine, we will compare it with two classes of structurally related compounds for which significant research and data are available:
LSD1 Inhibitors with a Piperidinylmethoxy-Pyridine Core: These compounds share the piperidinyl-methoxy-pyridine backbone and have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.
Substituted Phenylpiperidines as Serotonin Receptor Agonists: While not pyridine derivatives, these compounds feature a substituted piperidine ring attached to a methoxy-containing aromatic system and exhibit significant activity at serotonin receptors, highlighting the versatility of the piperidine scaffold.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 on lysine 4 and 9, playing a crucial role in gene expression. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.
A notable analog is 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile , a reversible LSD1 inhibitor.[5] This compound shares the 5-substituted piperidinylmethoxy-pyridine core with our topic compound. The key difference lies in the additional substitutions on the pyridine ring at the 2 and 3 positions.
Another relevant series are the 3-(piperidin-4-ylmethoxy)pyridine containing compounds .[6] Extensive SAR studies on this class have revealed critical insights into the structural requirements for potent LSD1 inhibition.
Structure-Activity Relationship (SAR) Insights for LSD1 Inhibition:
The following table summarizes the key SAR findings from studies on these LSD1 inhibitors:
Compound/Series
R1 (Pyridine Position 6)
R2 (Pyridine Position 2)
R3 (Pyridine Position 3)
LSD1 Inhibitory Activity (Ki)
Key Insights
Compound A
Phenyl
H
H
2.3 µM
The 6-phenyl group provides a baseline activity.[6]
Compound B
4-Fluorophenyl
H
H
220 nM
A 4-fluoro substitution on the 6-phenyl ring significantly enhances potency.[6]
Compound C
4-Trifluoromethoxyphenyl
H
H
46 nM
Further optimization of the 6-phenyl substituent leads to highly potent inhibitors.[6]
Compound D
Pyridin-4-yl
H
H
5.0 µM
A pyridinyl ring at the 6-position is less favorable than a phenyl ring.[6]
The cyano group forms a crucial hydrogen bond with Lys661 in the LSD1 active site. The p-tolyl group occupies a hydrophobic pocket.[5]
Inference for 5-Methoxy-2-(piperidin-4-yl)pyridine:
Based on this data, the unsubstituted nature of the pyridine ring in 5-Methoxy-2-(piperidin-4-yl)pyridine at positions 3 and 6 might result in weaker LSD1 inhibitory activity compared to the highly substituted analogs. However, its simpler structure could offer advantages in terms of synthetic accessibility and physicochemical properties. The 2-position substitution with the piperidine ring directly, rather than through a methoxy linker, is a key structural difference that would require experimental evaluation to determine its impact on LSD1 binding.
Serotonin 5-HT2A Receptor Agonists
The piperidine moiety is also a key pharmacophore for ligands of G-protein coupled receptors, including serotonin receptors. The 5-HT2A receptor, in particular, is a target for psychedelic drugs and is being investigated for the treatment of various psychiatric disorders.[7][8]
A relevant class of compounds for comparison are the 2,5-dimethoxyphenylpiperidines .[7][8] These compounds, while not containing a pyridine ring, feature a piperidine ring attached to a methoxy-substituted aromatic system.
Structure-Activity Relationship (SAR) Insights for 5-HT2A Receptor Agonism:
Compound
Aromatic Ring
Substituents
5-HT2A Agonist Potency (EC50)
Key Insights
(S)-11 (LPH-5)
Phenyl
2,5-dimethoxy
Potent and selective
The (S)-enantiomer is the more active enantiomer.[7][8]
Compound 4
Phenyl
2,5-dimethoxy
1.6 nM
Potent but unselective agonist at 5-HT2A and 5-HT2C receptors.[7]
Inference for 5-Methoxy-2-(piperidin-4-yl)pyridine:
The presence of the methoxy group on the pyridine ring and the piperidine moiety in 5-Methoxy-2-(piperidin-4-yl)pyridine suggests a potential for interaction with monoamine receptors like the serotonin receptors. The nitrogen atom in the pyridine ring could influence the overall electronic distribution and receptor binding compared to the phenyl ring in the comparator compounds. Experimental screening against a panel of aminergic GPCRs would be necessary to explore this potential.
Experimental Protocols
To facilitate further research on 5-Methoxy-2-(piperidin-4-yl)pyridine and its analogs, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Piperidinylmethoxy-Pyridine Analogs
The synthesis of 3-(piperidin-4-ylmethoxy)pyridine containing compounds can be achieved through a multi-step process involving Suzuki coupling reactions.[6]
Experimental Workflow: Synthesis of Substituted Piperidinylmethoxy-Pyridine Analogs
Caption: Synthetic workflow for piperidinylmethoxy-pyridine analogs.
Detailed Protocol:
Mitsunobu Reaction: To a solution of 5-bromo-6-chloropyridin-3-ol and BOC-protected 4-(hydroxymethyl)piperidine in a suitable solvent (e.g., THF), add triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion.
First Suzuki Coupling: To a solution of the product from Step 1 and the desired R5-boronic acid in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3). Heat the mixture under an inert atmosphere until the starting material is consumed.
Second Suzuki Coupling: Repeat the Suzuki coupling procedure with the product from Step 2 and the desired R6-boronic acid to introduce the second substituent.
BOC Deprotection: Treat the product from Step 3 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to remove the BOC protecting group and yield the final compound.
LSD1 Inhibition Assay
The inhibitory activity of the synthesized compounds against LSD1 can be determined using a biochemical assay that measures the enzymatic activity of LSD1.
Experimental Workflow: LSD1 Inhibition Assay
Caption: Workflow for determining LSD1 inhibitory activity.
Detailed Protocol:
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).
Add recombinant human LSD1 enzyme to the wells of a microplate.
Add the test compounds at various concentrations.
Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at room temperature.
Initiate the enzymatic reaction by adding a biotinylated dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate.
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
Stop the reaction and add detection reagents. A common method involves using a horseradish peroxidase (HRP)-conjugated antibody that recognizes the demethylated product, followed by the addition of a chemiluminescent or fluorescent HRP substrate.
Measure the signal using a plate reader.
Calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values by fitting the data to a dose-response curve.
Conclusion and Future Directions
This comparative analysis highlights the potential of the 5-Methoxy-2-(piperidin-4-yl)pyridine scaffold in the development of novel therapeutics. While direct experimental data on this specific molecule is limited, the extensive research on its structural analogs provides a strong foundation for future investigations.
The SAR data from LSD1 inhibitors suggests that strategic substitution on the pyridine ring is crucial for high-potency inhibition. Future work should focus on synthesizing and evaluating derivatives of 5-Methoxy-2-(piperidin-4-yl)pyridine with various substituents at the 3, 4, and 6 positions of the pyridine ring to probe their LSD1 inhibitory activity.
Furthermore, the structural similarity to known serotonin receptor ligands warrants a broader pharmacological profiling of 5-Methoxy-2-(piperidin-4-yl)pyridine against a panel of aminergic GPCRs. This could uncover novel activities and therapeutic applications for this versatile scaffold.
The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these compounds, ultimately contributing to the advancement of drug discovery and development.
References
Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Protein Data Bank. [Link]
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. [Link]
Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]
Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. [Link]
Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
Structure-Activity Studies of Novel di-substituted[5][9][10]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]
Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
Critical Review Report: 5-MEO-DALT. World Health Organization (WHO). [Link]
Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. ResearchGate. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Structure-activity relationship (SAR) studies of 5-Methoxy-2-(piperidin-4-yl)pyridine analogs
Technical Comparison Guide: SAR Profiling of 5-Methoxy-2-(piperidin-4-yl)pyridine Scaffolds Executive Summary: The Scaffold at a Glance The 5-Methoxy-2-(piperidin-4-yl)pyridine moiety represents a privileged pharmacophor...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: SAR Profiling of 5-Methoxy-2-(piperidin-4-yl)pyridine Scaffolds
Executive Summary: The Scaffold at a Glance
The 5-Methoxy-2-(piperidin-4-yl)pyridine moiety represents a privileged pharmacophore in modern drug discovery, serving as a critical intermediate for two distinct G-Protein Coupled Receptor (GPCR) targets: GPR119 (Type 2 Diabetes/Obesity) and 5-HT1F (Migraine).
Unlike traditional indole-based scaffolds (e.g., triptans), this pyridine-piperidine core offers superior physicochemical properties, including reduced lipophilicity (LogP) and improved CNS penetration or peripheral restriction depending on the N-substitution. This guide objectively compares 5-methoxy analogs against halogenated (5-F, 5-Cl) and unsubstituted variants, synthesizing data from clinical candidates like Lasmiditan and BMS-903452 .
Structural Analysis & Mechanism
The scaffold consists of three critical domains governing bioactivity:
The Piperidine Nitrogen (N-Cap): The primary vector for diversity. Hydrophobic capping groups here drive potency.
The Pyridine Core: Acts as a bioisostere to phenyl/indole rings. The nitrogen atom acts as a hydrogen bond acceptor (HBA).
The 5-Methoxy Substituent: A key modulator of electronic density and metabolic stability.
Pathway Visualization: Dual-Target Mechanism
Both GPR119 and 5-HT1F couple to G
s (or Gi in some contexts), modulating cAMP levels. The diagram below illustrates the divergent signaling outcomes based on the target.
Caption: Divergent signaling pathways for 5-methoxy-2-(piperidin-4-yl)pyridine analogs depending on N-capping and tissue distribution.
Comparative SAR Analysis
Application A: GPR119 Agonists (Diabetes)
In the context of GPR119, the pyridine ring serves as a central linker. The 5-position substituent is critical for optimizing the "selectivity window" against hERG and CYP450 enzymes.
Comparison: 5-Methoxy vs. 5-Halo Analogs
Feature
5-Methoxy Analog
5-Chloro/Fluoro Analog (e.g., BMS-903452)
Performance Verdict
Potency (EC50)
High (< 10 nM)
Very High (< 5 nM)
Comparable. Both substituents fill the hydrophobic pocket effectively.
Metabolic Stability
Moderate. Susceptible to O-demethylation by CYP2D6.
High. Halogens block metabolic soft spots.
Alternative Wins. 5-F/Cl is preferred for long half-life ().
Solubility
High. The oxygen atom increases polarity.
Low. Halogens increase lipophilicity (LogP).
5-Methoxy Wins. Better formulation profiles.
hERG Inhibition
Moderate risk (Polarity helps reduce binding).
Higher risk (Lipophilicity correlates with hERG).
5-Methoxy Wins. Safer cardiac profile.
Expert Insight: While the 5-chloro analogs (like BMS-903452) show superior metabolic stability, the 5-methoxy variants are often employed in early discovery to improve solubility and reduce hERG liability before optimizing for half-life [1, 2].
Application B: 5-HT1F Agonists (Migraine)
Here, the scaffold competes with triptans (indole core). The goal is selectivity over 5-HT1B to avoid vasoconstriction.
Comparison: Pyridine-Piperidine vs. Indole (Triptans)
Parameter
5-Methoxy-Pyridine Scaffold
Indole Scaffold (Sumatriptan)
Clinical Implication
5-HT1F Affinity ()
~2.2 nM (High)
~10-20 nM (Moderate)
Pyridine Wins. Tighter binding.
5-HT1B Selectivity
>470-fold
Low (< 50-fold)
Pyridine Wins. No vasoconstriction (safe for CVD patients).
Expert Insight: The 5-methoxy group on the pyridine ring in this class mimics the 5-substitution on the indole of serotonin but without the liability of 5-HT1B activation. This structural nuance is the basis for the "ditan" class safety profile [5, 6].
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Synthesis of the Core Scaffold
Objective: Synthesize 5-methoxy-2-(piperidin-4-yl)pyridine from commercially available precursors.
Add test compounds (10-point dose-response, 1 pM to 10
M).
Incubate 30 min at RT.
Add Eu-cAMP tracer and ULight-anti-cAMP antibody.
Read on EnVision plate reader.
Data Analysis: Fit curves using 4-parameter logistic regression.
Control: Use Lasmiditan (for 5-HT1F) or GSK1292263 (for GPR119) as positive controls. Z' factor must be >0.5 for valid run.
Strategic Workflow for Analog Optimization
The following decision tree guides the medicinal chemist on when to deploy the 5-methoxy scaffold versus alternatives.
Caption: SAR Decision Tree for optimizing 2-(piperidin-4-yl)pyridine scaffolds based on solubility and metabolic constraints.
References
PubChem. (2025).[2] 5-Methoxy-2-(piperidin-4-yl)pyridine Compound Summary. National Library of Medicine. [Link]
Hartz, R. A., et al. (2014). Discovery of BMS-903452, an Antidiabetic Clinical Candidate Targeting GPR119.[3][4] Journal of Medicinal Chemistry, 57(18), 7499-7508.[3] [Link]
Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonists of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry, 51(19), 5951-5954. [Link]
Nelson, D. L., et al. (2010). Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan.[5][6][7] Cephalalgia, 30(10), 1159-1169. [Link]
Clemow, D. B., & Johnson, K. W. (2020). Lasmiditan mechanism of action – review of a selective 5-HT1F agonist.[5][6][7][8] The Journal of Headache and Pain, 21, 71. [Link]
Rubio-Beltran, E., et al. (2019). Characterisation of the 5-HT1F receptor agonist lasmiditan in human isolated blood vessels. Cephalalgia, 39(14), 1775–1783. [Link]
Cross-Validation of Analytical Techniques for 5-Methoxy-2-(piperidin-4-yl)pyridine: A Comparative Guide
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. The molecule 5-Methoxy-2-(piperidin-4-yl)pyridine, a heterocyclic compound with signific...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. The molecule 5-Methoxy-2-(piperidin-4-yl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry, requires robust and validated analytical methods to ensure its identity, purity, and quality.[1] This guide provides an in-depth, objective comparison of the principal analytical techniques for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.
The validation of these analytical procedures is a critical component of ensuring data integrity and is guided by the International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2).[2][3][4] This framework mandates the demonstration that an analytical procedure is suitable for its intended purpose, encompassing parameters such as accuracy, precision, specificity, linearity, and range.[5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution and quantitative power.[7][8] For a molecule like 5-Methoxy-2-(piperidin-4-yl)pyridine, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach for purity determination and assay.
The choice of a C18 column is predicated on the molecule's moderate polarity, allowing for effective separation from non-polar and highly polar impurities.[9] The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a balance between retention and elution. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is a critical choice driven by the basic nature of the piperidine and pyridine nitrogens.[10] Protonation of these basic sites minimizes peak tailing and improves chromatographic peak shape, leading to more accurate quantification.
Experimental Protocol: RP-HPLC for Purity and Assay
System Preparation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is used.[11]
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
All solvents should be HPLC grade, filtered, and degassed.
Sample Preparation: A stock solution of 5-Methoxy-2-(piperidin-4-yl)pyridine is prepared by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution. Working standards and sample solutions are prepared by appropriate dilution of the stock solution.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
UV Detection: 254 nm.
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over a period of 15-20 minutes to elute the main compound and any potential impurities.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination, the peak area of the sample is compared to a calibration curve generated from standards of known concentrations.[12]
Caption: Workflow for HPLC analysis of 5-Methoxy-2-(piperidin-4-yl)pyridine.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] For 5-Methoxy-2-(piperidin-4-yl)pyridine, GC-MS can be particularly useful for identifying volatile impurities that may not be readily detected by HPLC. However, the inherent polarity and potential for thermal degradation of the molecule necessitate careful consideration of the methodology. Derivatization, such as acylation or silylation, is often employed to increase volatility and improve chromatographic performance.[14]
The mass spectrometer provides invaluable structural information through the analysis of fragmentation patterns. For piperidine derivatives, common fragmentation pathways include α-cleavage, leading to the formation of stable iminium ions, and ring fission.[14]
Experimental Protocol: GC-MS for Impurity Profiling
Sample Preparation & Derivatization:
Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane).
To an aliquot of the sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70 °C for 30 minutes to form the trimethylsilyl derivative.
GC-MS Instrumentation and Conditions:
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer: An electron ionization (EI) mass spectrometer.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-500.
Data Analysis: The total ion chromatogram (TIC) is used to identify the main component and any impurities. The mass spectrum of each peak is then compared to spectral libraries (e.g., NIST) and analyzed for characteristic fragmentation patterns to elucidate the structures of the impurities.[15][16]
Caption: Workflow for GC-MS analysis of 5-Methoxy-2-(piperidin-4-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.[17][18] For 5-Methoxy-2-(piperidin-4-yl)pyridine, ¹H NMR will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the aliphatic protons of the piperidine ring. The coupling patterns between adjacent protons provide crucial connectivity information. ¹³C NMR complements this by providing the number of unique carbon atoms and their chemical environments.[19]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
Instrumental Parameters:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Data Analysis: The chemical shifts (δ), integration values (for ¹H NMR), and coupling constants (J) are analyzed to assign each signal to a specific proton or carbon in the molecule. 2D NMR techniques, such as COSY and HSQC, can be employed to further confirm structural assignments.
Caption: Workflow for NMR analysis of 5-Methoxy-2-(piperidin-4-yl)pyridine.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint for Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[20] The FTIR spectrum of 5-Methoxy-2-(piperidin-4-yl)pyridine will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds, serving as a unique molecular fingerprint.[21] Key expected absorptions include N-H stretching of the secondary amine in the piperidine ring, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.[22][23]
Experimental Protocol: FTIR Analysis
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
Instrumental Parameters:
Spectrometer: A Fourier-transform infrared spectrometer.
Scan Range: Typically 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with known vibrational frequencies of functional groups to confirm the presence of key structural features in the molecule.
Caption: Workflow for FTIR analysis of 5-Methoxy-2-(piperidin-4-yl)pyridine.
Comparative Summary of Analytical Techniques
Technique
Principle
Primary Application
Advantages
Limitations
HPLC
Differential partitioning between a stationary and mobile phase.[8]
Purity determination and quantification (assay).
High resolution, excellent quantitation, robust and reproducible.[24]
May not be suitable for highly volatile or thermally labile compounds.
GC-MS
Separation based on volatility followed by mass-based detection.[15]
Identification of volatile impurities and structural confirmation.
High sensitivity, provides structural information through fragmentation.[13]
May require derivatization for polar compounds, potential for thermal degradation.[14]
Lower sensitivity compared to MS, more expensive instrumentation.
FTIR
Absorption of infrared radiation by molecular vibrations.[20]
Functional group identification and material verification.
Fast, non-destructive, provides a unique "fingerprint" of the molecule.[21]
Provides limited structural information, not ideal for quantification.
Conclusion
The comprehensive analysis of 5-Methoxy-2-(piperidin-4-yl)pyridine requires a multi-faceted approach, leveraging the strengths of several complementary analytical techniques. HPLC is the method of choice for routine purity testing and quantification, providing accurate and precise results. GC-MS is invaluable for the identification of volatile impurities that might otherwise be missed. NMR spectroscopy remains the ultimate tool for unequivocal structure elucidation and confirmation. Finally, FTIR offers a rapid and straightforward method for functional group analysis and identity confirmation.
The selection of the appropriate analytical technique, or combination of techniques, will be dictated by the specific goals of the analysis, whether it be routine quality control, in-depth impurity profiling, or initial structural characterization. A thorough understanding of the principles and practical considerations of each method, guided by established validation protocols such as those from the ICH, is essential for generating reliable and defensible analytical data in the development of new pharmaceutical agents.[2][6]
References
Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. 2026.
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025.
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025.
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
ICH. Validation of Analytical Procedures Q2(R2). 2023.
Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
Sutcliffe O, et al. Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Anal Bioanal Chem. 2016;408(28):8103-8116.
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
Journal of Chemical and Pharmaceutical Research. 2014;6(5):1014-1021.
Marnela KM, Moilanen T, Jutila M. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biol Mass Spectrom. 1988;16(1-12):443-446.
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? 2025.
Brandt W, et al. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Bioorg Med Chem. 2008;16(13):6559-6569.
PubChem. 5-Methoxy-2-(piperidin-4-yl)pyridine.
Agilent. Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. 2020.
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. 2024.
ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. 2025.
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
ResearchGate. Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. 2025.
Benchchem. Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methoxy-2-methylthiopyrimidine.
De-la-Torre R, et al. A new method for the GC-MS analysis of 19 common piperazine derivatives found in street samples. Anal Methods. 2010;2:849-856.
Benchchem. Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods.
Holzgrabe U, et al. NMR spectroscopy in pharmacy. J Pharm Biomed Anal. 1998;17(4-5):557-616.
Analytical Methods. 2013.
Journal of Emerging Trends and Novel Research. FTIR INTERPRETATION OF DRUGS. 2020.
Benchchem. Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline.
Comparative study of the pharmacokinetic properties of 5-Methoxy-2-(piperidin-4-yl)pyridine derivatives
Structural Optimization for CNS Penetration & Metabolic Stability Executive Summary The 5-Methoxy-2-(piperidin-4-yl)pyridine scaffold represents a privileged substructure in medicinal chemistry, frequently utilized in th...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Optimization for CNS Penetration & Metabolic Stability
Executive Summary
The 5-Methoxy-2-(piperidin-4-yl)pyridine scaffold represents a privileged substructure in medicinal chemistry, frequently utilized in the design of GPCR ligands (e.g., 5-HT agonists) and kinase inhibitors. While the basic piperidine nitrogen facilitates lysosomal trapping and high volume of distribution (
), the 5-methoxy group often introduces a metabolic "soft spot" susceptible to rapid O-demethylation by hepatic CYPs.
This guide provides a comparative pharmacokinetic (PK) analysis of three distinct structural classes derived from this core. It serves as a decision-making framework for optimizing oral bioavailability (
) and CNS penetration.
Key Findings:
Metabolic Liability: The parent 5-methoxy analog exhibits high intrinsic clearance (
) due to CYP2D6-mediated O-demethylation.
Permeability: N-methylation of the piperidine ring improves Caco-2 permeability (
) but increases risk of hERG inhibition.
Optimization: Bioisosteric replacement of the methoxy group with -OCF
or deuterium-stabilized methoxy groups significantly extends half-life () without compromising potency.
Structural Classes & Rationale
For this comparative study, we analyze three representative derivatives that illustrate common optimization trajectories.
Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rat, 5 mg/kg PO)
Parameter
CMP-001
CMP-002
CMP-003
(h)
0.5
0.8
1.5
(ng/mL)
320
580
850
(ng*h/mL)
1200
2800
6500
Bioavailability ()
18%
42%
75%
(h)
1.2
2.4
5.8
Brain/Plasma Ratio
0.4
1.2
2.1
Analyst Note: CMP-001 suffers from significant first-pass effect (low
). CMP-003 demonstrates the "fluorine effect," blocking the metabolic soft spot and enhancing CNS penetration (Brain/Plasma > 1).
Mechanistic Analysis & Signaling Pathways
The primary failure mode for the parent scaffold (CMP-001) is oxidative metabolism. The 5-methoxy group on the pyridine ring is electron-rich, making it a prime target for Cytochrome P450 enzymes.
Metabolic Fate Diagram
The following diagram illustrates the divergent metabolic pathways and the logic behind the structural modifications.
Figure 1: Metabolic fate of the 5-methoxy-2-(piperidin-4-yl)pyridine scaffold. Red nodes indicate rapid clearance pathways; Green indicates the stabilization strategy.
Detailed Experimental Protocols
To replicate the data above, the following self-validating protocols are recommended. These workflows prioritize data integrity and reproducibility.
Protocol A: Microsomal Intrinsic Clearance ()
Objective: Determine the metabolic stability of derivatives in Human Liver Microsomes (HLM).
Preparation:
Prepare 10 mM stock solutions of test compounds in DMSO.
Dilute to 1
final concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
Pre-incubate with HLM (0.5 mg protein/mL) for 5 minutes at 37°C.
Initiation:
Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Control: Run a parallel incubation without NADPH to detect non-CYP degradation.
Sampling:
Extract aliquots (50
) at minutes.
Quench immediately in 150
ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis:
Centrifuge at 4000 rpm for 20 mins.
Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot ln(% remaining) vs. time. Slope =
.
Protocol B: Rat Pharmacokinetics (Cannulated Model)
Objective: Assess oral bioavailability and CNS penetration.
(liver blood flow), suspect extra-hepatic metabolism or instability.
Strategic Optimization Workflow
Use this decision tree to guide your derivatization of the piperidinyl-pyridine scaffold.
Figure 2: Medicinal chemistry decision tree for optimizing the scaffold.
References
PubChem. (2025).[1] 5-Methoxy-2-(piperidin-4-yl)pyridine Compound Summary. National Center for Biotechnology Information. Link
Welsch, M. E., et al. (2010).[2] Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Link
Lowicki, D., & Przybylski, P. (2025).[3] Piperidine-containing drugs and recently studied analogs - biological activity and synthetic cascade access.[3] European Journal of Medicinal Chemistry. Link
Jagdish Lakhani, N. (2008). Evaluation of the Pharmacokinetic-Pharmacodynamic relationship of Methoxy-derivatives. VCU Scholars Compass. Link
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization Strategies. Journal of Medicinal Chemistry.
De-risking the Scaffold: A Guide to Assessing Off-Target Effects of 5-Methoxy-2-(piperidin-4-yl)pyridine
Topic: Assessing the off-target effects of 5-Methoxy-2-(piperidin-4-yl)pyridine Content Type: Technical Comparison & Assessment Guide Executive Summary: The "Privileged" vs. "Promiscuous" Dilemma In modern drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the off-target effects of 5-Methoxy-2-(piperidin-4-yl)pyridine
Content Type: Technical Comparison & Assessment Guide
Executive Summary: The "Privileged" vs. "Promiscuous" Dilemma
In modern drug discovery, 5-Methoxy-2-(piperidin-4-yl)pyridine (hereafter referred to as 5-M-2-PP ) represents a classic "privileged scaffold." Its structural motif—a basic piperidine ring linked to a functionalized pyridine—serves as the pharmacophore for a wide array of bioactive ligands, including GPR119 agonists (metabolic disorders), LSD1 inhibitors (oncology), and Rho-kinase (ROCK) inhibitors .
However, the physicochemical properties that make 5-M-2-PP a potent binder (e.g., the basicity of the piperidine nitrogen, pKa ~9.5–10.0) also predispose it to specific off-target liabilities. This guide provides a rigorous, data-driven framework for assessing these risks, comparing 5-M-2-PP against structural analogs to isolate the specific contributions of the methoxy-pyridine and piperidine moieties to promiscuity.
Critical Off-Target Liabilities: The "Big Three"
Before initiating broad screening, researchers must prioritize the three mechanisms most likely to drive attrition for this scaffold.
A. hERG Channel Blockade (Cardiotoxicity)
The exposed basic nitrogen of the piperidine ring at physiological pH mimics the pharmacophore required to block the hERG potassium channel.
Risk Factor: High. The 5-methoxy group increases lipophilicity (cLogP), which often correlates with increased hERG potency compared to the unsubstituted pyridine.
Mechanism: Direct pore blocking via cation-pi interactions between the piperidine amine and Tyr652/Phe656 in the hERG vestibule.
B. CYP450 Inhibition (Metabolic Interaction)
The pyridine nitrogen is a known heme-coordinating motif.
Mechanism: The sp2 nitrogen of the pyridine ring can coordinate with the heme iron of CYP enzymes (particularly CYP2D6 and CYP3A4), acting as a reversible inhibitor.
C. Amine Oxidase Selectivity (LSD1 Specificity)
For programs targeting Lysine Specific Demethylase 1 (LSD1), this scaffold is a frequent starting point.
Risk Factor: High.
Mechanism: Due to structural homology, 5-M-2-PP derivatives often cross-react with Monoamine Oxidases A and B (MAO-A/B) , leading to CNS side effects (e.g., serotonin syndrome).
Comparative Analysis: Scaffold Performance
To understand the specific off-target profile of 5-M-2-PP, we compare it with two common structural alternatives: the Unsubstituted Analog (lacking the methoxy group) and the Piperazine Analog (altering the basic center).
Insight: While 5-M-2-PP offers superior potency for many GPCR targets due to the high pKa of the piperidine, it carries a significantly higher hERG liability than the Piperazine analog (Ref B).
Experimental Protocols for Assessment
Protocol A: Automated Patch Clamp for hERG Assessment
Rationale: Traditional radioligand binding ([3H]-dofetilide) often yields false positives for this scaffold due to high non-specific binding. Functional patch clamp is the gold standard.
Workflow:
Cell Line: CHO cells stably expressing hERG (Kv11.1).
Rationale: To assess GPCR promiscuity, a broad binding panel is required.
Key Targets to Monitor for 5-M-2-PP:
5-HT2B: Agonism leads to valvular heart disease. (Common hit for piperidines).[2]
Muscarinic M1: Antagonism leads to cognitive impairment.
Dopamine D2: Modulation leads to extrapyramidal symptoms.
Method:
Screening Concentration: 10 µM (Single point).
Threshold: >50% inhibition triggers Ki determination.
Follow-up: Functional Ca2+ flux assay for any hit >50% inhibition to distinguish Agonist vs. Antagonist.
Visualizing the Liability Landscape
Diagram 1: The Off-Target Liability Map
This diagram illustrates the structural features of 5-M-2-PP and their direct causal links to specific off-target risks.
Caption: Structural Activity Relationship (SAR) mapping of 5-M-2-PP features to specific off-target liabilities.
Diagram 2: The De-Risking Screening Cascade
A logical workflow for validating the scaffold before lead optimization.
Caption: Step-by-step decision tree for assessing scaffold viability.
References
LSD1 Inhibitor Scaffolds: Wang, J., et al. "Structure-activity relationships of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2013. Link
hERG Pharmacophore Modeling: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels: target for antiarrhythmic drugs and unintended target for nonantiarrhythmic drugs." Nature, 2006. Link
GPR119 Agonist Discovery: Ritter, K., et al. "GPR119 agonists for the treatment of type 2 diabetes."[4] Journal of Medicinal Chemistry, 2012. (Discusses the piperidine-pyridine scaffold utility). Link
CYP Inhibition Mechanisms: Riley, R. J., et al. "Time-dependent CYP inhibition." Expert Opinion on Drug Metabolism & Toxicology, 2007. Link
Safety Screening Panels: Bowes, J., et al. "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 2012. Link
Personal protective equipment for handling 5-Methoxy-2-(piperidin-4-yl)pyridine
Introduction: Precision in Safety Equals Precision in Data Handling 5-Methoxy-2-(piperidin-4-yl)pyridine (CAS: 1256789-40-8) requires more than just compliance; it requires a mechanistic understanding of the compound's r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Precision in Safety Equals Precision in Data
Handling 5-Methoxy-2-(piperidin-4-yl)pyridine (CAS: 1256789-40-8) requires more than just compliance; it requires a mechanistic understanding of the compound's reactivity. As a building block often used in the synthesis of kinase inhibitors and GPCR ligands, this molecule combines a pyridine ring with a secondary amine (piperidine) .
This dual-nitrogen architecture dictates its hazard profile. The piperidine moiety renders the compound basic and capable of interacting with biological membranes, leading to irritation and potential sensitization. This guide moves beyond generic advice to provide a self-validating safety protocol designed to protect both the researcher and the integrity of the compound.
Risk Profile & Hazard Mechanism
Before selecting PPE, we must understand the "Why" behind the hazards.
Functional Group
Hazard Mechanism
Associated H-Codes
Piperidine Ring
Secondary Amine Basicity: High pKa (~11) leads to saponification of skin lipids upon contact, causing irritation or chemical burns.
Critical Insight: The secondary amine is prone to forming carbamates upon reaction with atmospheric CO₂. Proper sealing is not just for safety, but to prevent sample degradation.
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The following matrix is calibrated for solid handling and solution preparation .
PPE Category
Specification
Rationale (The "Why")
Hand Protection
Nitrile (Double Gloving recommended) [2]• Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff)
Latex is forbidden. Amines can permeate latex. Nitrile offers superior resistance to basic organic compounds. Double gloving allows outer glove removal upon contamination without exposing skin.[4]
Eye Protection
Chemical Splash Goggles (Indirect Venting)
Safety glasses with side shields are inadequate for fine powders that can drift around lenses. Goggles provide a seal against basic dusts.
Respiratory
Engineering Control Primary (See Sec. 4).Backup: N95 or P100 Respirator.
Use respirator only if weighing outside a hood (strongly discouraged). The dust is an upper respiratory tract irritant.
Body Defense
Lab Coat (Cotton/Poly blend) + Tyvek Sleeves
Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.
Engineering Controls & Operational Workflow
The hierarchy of controls dictates that isolation is superior to PPE.
Airflow Requirement: Face velocity must be 0.5 m/s (100 fpm) .
Static Control: Use an ionizing bar or anti-static gun during weighing. Dry powders of this class are highly electrostatic; static discharge can scatter the compound, creating an inhalation hazard.
Visualization: The Safe Handling Loop
The following diagram outlines the logical flow of operations to ensure zero exposure.
Figure 1: Operational workflow emphasizing the "Check-Execute-Clean" cycle. Note the critical decontamination step prior to waste disposal.[4][7][8][9]
Step-by-Step Operational Protocol
Phase 1: Preparation
Airflow Check: Verify fume hood flow indicator is green.
Balance Setup: Place the analytical balance inside the hood, at least 6 inches back from the sash.
Static Mitigation: If available, pass an anti-static gun over the weighing boat and spatula.
Phase 2: Active Handling
Transfer: Open the source container only inside the hood.
Weighing: Use a disposable anti-static weighing boat.
Technique: Do not tap the spatula against the boat; this launches dust. Roll the spatula gently to dispense.
Solubilization (Recommended): If possible, dissolve the solid in the transport solvent (e.g., DMSO, Methanol) immediately after weighing to lock down the dust hazard.
Phase 3: Decontamination & Cleanup
Because this compound is basic, standard water cleaning may be inefficient if the compound is hydrophobic, but acidic wipes help.
Primary Wipe: Wipe the balance area with a paper towel dampened with 1% Acetic Acid or dilute HCl . This converts the trace amine to a water-soluble salt.
Secondary Wipe: Follow with a water-dampened wipe to remove acid residue.
Final Wipe: Ethanol or Isopropanol wipe to remove organic residues.
Disposal & Emergency Response
Waste Disposal[4][7][8][9]
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").
Liquid Waste: Dispose of solutions in Basic Organic Waste or General Organic Waste streams. Do not mix with strong oxidizers (e.g., Nitric Acid waste) as pyridines can react violently.[2]
Emergency Procedures
Skin Contact: Immediately wash with soap and water for 15 minutes.[2] Do not use ethanol (it enhances skin absorption).
Eye Contact: Flush at eyewash station for 15 minutes.[2] Hold eyelids open.
Spill (Solid): Do not dry sweep. Cover with a wet paper towel (to suppress dust), then scoop into a bag. Clean area with dilute acid as described in Section 5.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82656476, 5-Methoxy-2-(piperidin-4-yl)pyridine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]